Myricitrin
Description
This compound has been reported in Castanopsis fissa, Phyllanthus tenellus, and other organisms with data available.
isolated from root bark of Myrica cerifera L.; structure
Properties
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOADKBABEMIQ-OWMUPTOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170771 | |
| Record name | Myricitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder or mass, Slight bayberry aroma | |
| Record name | Myricitrin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |
| Record name | Myricitrin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
17912-87-7 | |
| Record name | Myricitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17912-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017912877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myricitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRICITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z0ZO61WPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Myricitrin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricitrin, a flavonoid glycoside of myricetin, is a natural compound of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing the plant species and parts in which it is most abundant. Furthermore, it presents a comparative analysis of various extraction and purification methodologies, from conventional solvent-based techniques to modern, more efficient methods. Detailed experimental protocols are provided for key extraction procedures. Finally, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential by mapping its interactions with key cellular signaling pathways, illustrated with clear diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of this compound-based therapeutics.
Natural Sources of this compound
This compound is widely distributed throughout the plant kingdom, with notable concentrations found in the bark, leaves, fruits, and roots of various species. The Myricaceae family is a particularly rich source. Below is a summary of prominent natural sources of this compound.
| Plant Species | Family | Plant Part(s) | This compound Content/Yield | Reference(s) |
| Myrica rubra (Chinese Bayberry) | Myricaceae | Leaves, Bark | Rich source, but specific quantitative data on this compound is limited. Myricetin, the aglycone, is a major component. | [1][2] |
| Myrica cerifera (Wax Myrtle) | Myricaceae | Root Bark | Identified as a source of this compound. | [3] |
| Ampelopsis grossedentata (Vine Tea) | Vitaceae | Leaves and Stems | Extract contains 0.47-1.2% this compound by weight. | [4] |
| Daebong Persimmon (Diospyros kaki cv. Hachiya) | Ebenaceae | Peel | A significant antioxidant flavonoid in the peel. From an ethanol extract of the peel, a purified fraction yielded 180.6 mg of this compound. | [5][6][7] |
| Chrysobalanus icaco (Cocoplum) | Chrysobalanaceae | Leaves | This compound and its derivatives are major constituents. | [8][9][10] |
| Nymphaea lotus (White Egyptian Lotus) | Nymphaeaceae | - | Contains this compound. | [11][12][13][14] |
| Elaeocarpus floribundus (Indian Olive) | Elaeocarpaceae | Leaves | A major flavonoid constituent. | [15][16][17][18][19] |
| Castanopsis fissa | Fagaceae | - | Reported to contain this compound. | [3][20] |
| Phyllanthus tenellus | Phyllanthaceae | - | Reported to contain this compound. | [3][21][22][23][24] |
Extraction and Purification Methodologies
The extraction of this compound from its natural sources can be achieved through various methods, each with its own advantages in terms of efficiency, cost, and environmental impact.
Conventional Extraction Methods
Maceration is a simple and widely used technique involving the soaking of plant material in a solvent at room temperature for an extended period.
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Experimental Protocol:
-
Preparation of Plant Material: The dried and powdered plant material (e.g., leaves, bark) is weighed.
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Solvent Addition: A suitable solvent, such as ethanol, methanol, or a hydroalcoholic mixture, is added to the plant material in a sealed container. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).
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Extraction: The mixture is left to stand for 3 to 7 days at room temperature with occasional agitation.
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Filtration and Concentration: The mixture is filtered to separate the extract from the solid residue. The solvent is then evaporated under reduced pressure to yield the crude extract.
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Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.
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Experimental Protocol:
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Sample Preparation: A known amount of dried and powdered plant material is placed in a thimble made of porous material.
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Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then fitted with a condenser above and a flask containing the extraction solvent below.
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Extraction Process: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips down onto the plant material in the thimble. Once the solvent level in the thimble reaches a certain point, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated for several hours (typically 6-24 hours).
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Solvent Recovery: After extraction, the solvent is evaporated from the extract to obtain the crude this compound-containing product.
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Modern Extraction Techniques
UAE utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting plant cell walls and increasing mass transfer.
-
Experimental Protocol:
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Sample and Solvent: A mixture of the powdered plant material and a suitable solvent (e.g., ethanol, methanol) is prepared in an extraction vessel.
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Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
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Parameter Optimization: Key parameters such as ultrasonic power (e.g., 100-500 W), frequency (e.g., 20-40 kHz), temperature (e.g., 25-60 °C), and extraction time (e.g., 15-60 minutes) are optimized for maximum yield.
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Post-Extraction: The extract is filtered and the solvent is removed by evaporation.
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MAE employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.
-
Experimental Protocol:
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Sample Preparation: The plant material is mixed with a polar solvent in a microwave-transparent vessel.
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Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a controlled power (e.g., 200-800 W) and for a specific duration (e.g., 5-30 minutes).
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Cooling and Filtration: After extraction, the mixture is cooled to room temperature and then filtered.
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Concentration: The solvent is evaporated to obtain the crude extract.
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Purification Techniques
Following initial extraction, purification is often necessary to isolate this compound from other co-extracted compounds.
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Column Chromatography: This is a common method for purification.
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Stationary Phase: Silica gel or Sephadex LH-20 are frequently used.
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Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane, ethyl acetate, and methanol, is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.
-
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Macroporous Resin Adsorption Chromatography: This technique is effective for the large-scale purification of flavonoids.
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Adsorption: The crude extract is passed through a column packed with a macroporous resin (e.g., XAD-7, AB-8). This compound and other flavonoids are adsorbed onto the resin.
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Desorption: The column is washed with water to remove impurities, and then the adsorbed flavonoids are eluted with an organic solvent like ethanol or methanol.
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Signaling Pathways Modulated by this compound
This compound and its aglycone, myricetin, exert their biological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress response, and cell survival.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
This compound has been shown to possess potent anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound can block the phosphorylation of key proteins in these cascades, thereby downregulating the inflammatory response.
References
- 1. Anti-allergic effect of the flavonoid this compound from Myrica rubra leaf extracts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H20O12 | CID 5281673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN110201067B - Ampelopsis grossedentata extract and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Isolation and Identification of this compound, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Identification of this compound, an Antioxidant Flavonoid, from Daebong Persimmon Peel [pnfs.or.kr]
- 7. scispace.com [scispace.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. Phytochemical Screening and Acute Toxicity Studies of Nymphaea Lotus Extract and Fractions - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. scialert.net [scialert.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound – a flavonoid isolated from the Indian olive tree (Elaeocarpus floribundus) – inhibits Monoamine oxidase in the brain and elevates striatal dopamine levels: therapeutic implications against Parkinson's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. This compound – a flavonoid isolated from the Indian olive tree (Elaeocarpus floribundus) – inhibits Monoamine oxidase in the brain and elevates striatal dopamine levels: therapeutic implications against Parkinson's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 20. researchgate.net [researchgate.net]
- 21. A Compound Isolated from Phyllanthus tenellus Demonstrates Metabolic and Vascular Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo toxicity and antioxidant of pressurize hot water Phyllanthus tenellus Roxb. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Myricitrin's Antioxidant Prowess: A Technical Deep Dive into its Mechanisms of Action
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Antioxidant Mechanisms of Myricitrin
This compound, a naturally occurring flavonoid glycoside, is emerging as a potent antioxidant with significant potential for therapeutic applications. This technical guide provides an in-depth exploration of its multifaceted mechanism of action as an antioxidant, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. It is a formidable free radical scavenger, capable of neutralizing a variety of reactive oxygen species (ROS). Furthermore, it indirectly bolsters the cellular antioxidant defense system by modulating the activity of crucial antioxidant enzymes and activating the Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.
Direct Antioxidant Activity: A Potent Scavenger of Free Radicals
This compound's chemical structure, rich in hydroxyl groups, endows it with the ability to donate hydrogen atoms and electrons, thereby neutralizing highly reactive and damaging free radicals. This direct scavenging activity has been quantified in numerous in vitro assays.
Table 1: In Vitro Radical Scavenging and Antioxidant Capacity of this compound
| Assay | IC50 Value / Activity | Reference Compound | Source |
| DPPH Radical Scavenging | 1.31 µg/mL | Silymarin (13.51 µg/mL), Trolox (1.69 µg/mL) | [1] |
| Nitric Oxide (NO) Radical Scavenging | 21.54 µg/mL | Silymarin (252.89 µg/mL), Trolox (39.82 µg/mL) | [1] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 28.46 µg/mL | Silymarin (273.08 µg/mL), Trolox (155.56 µg/mL) | [1] |
| Hydroxyl (•OH) Radical Scavenging | Lower IC50 than ascorbic acid | Ascorbic Acid | [2] |
| Superoxide (•O₂⁻) Radical Scavenging | Lower IC50 than ascorbic acid | Ascorbic Acid | [2] |
IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.
This compound has also been reported to possess strong metal-ion chelating properties, which contributes to its antioxidant activity by preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction.[3] Additionally, it effectively inhibits lipid peroxidation, a key process in cellular damage induced by oxidative stress.[4]
Indirect Antioxidant Activity: Modulating Cellular Defense Systems
Beyond its direct scavenging capabilities, this compound enhances the intrinsic antioxidant defenses of cells.
Upregulation of Antioxidant Enzymes:
This compound has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][5] These enzymes play a critical role in detoxifying harmful ROS. For instance, in rats fed a high-cholesterol diet, this compound supplementation led to a significant, dose-dependent increase in both SOD and catalase activities.[5]
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Model System | Effect | Source |
| Superoxide Dismutase (SOD) | High-cholesterol diet-fed rats | Dose-dependent increase in activity | [5] |
| Catalase (CAT) | High-cholesterol diet-fed rats | Dose-dependent increase in activity | [5] |
| Glutathione Peroxidase (GPx) | Carbon tetrachloride-intoxicated mice | Increased glutathione (GSH) levels | [4] |
Activation of the Nrf2 Signaling Pathway:
A pivotal aspect of this compound's indirect antioxidant mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent protein synthesis. These proteins include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are crucial for cellular protection against oxidative damage. While the direct binding affinity of this compound to Keap1 has not been definitively quantified, studies on its aglycone, myricetin, show a high binding affinity for Keap1, suggesting a potential mechanism for Nrf2 activation.[6][7] this compound treatment has been observed to promote the nuclear translocation of Nrf2 and enhance the expression of its downstream target genes.[8]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Workflow:
Detailed Methodology:
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol and stored in the dark. Working solutions of this compound are prepared by serial dilution in a suitable solvent.
-
Reaction: An aliquot of the this compound solution is added to the DPPH solution in a microplate well or cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[3]
Cellular Reactive Oxygen Species (ROS) Detection Assay (using DCFH-DA)
This assay measures the intracellular ROS levels in cultured cells.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Adherent cells are cultured in a multi-well plate and treated with this compound, with or without an ROS-inducing agent.
-
Probe Loading: The cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.
-
Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscope at an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm. The intensity of the fluorescence is proportional to the level of intracellular ROS.[9]
Western Blotting for Nrf2 Nuclear Translocation
This technique is used to determine the amount of Nrf2 protein that has moved into the nucleus, indicating its activation.
Workflow:
Detailed Methodology:
-
Cell Fractionation: Following treatment with this compound, cells are harvested, and the cytoplasmic and nuclear fractions are separated using a specialized kit.
-
Protein Quantification: The protein concentration of each fraction is determined to ensure equal loading.
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SDS-PAGE and Transfer: The protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
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Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of Nrf2, is captured. The intensity of the bands in the nuclear fraction is compared across different treatment groups to assess the extent of Nrf2 translocation.[8]
Conclusion
This compound demonstrates a robust and multi-pronged antioxidant mechanism of action. Its ability to directly scavenge a wide array of reactive oxygen species is complemented by its capacity to enhance the endogenous antioxidant defense system through the upregulation of antioxidant enzymes and the activation of the Nrf2 signaling pathway. This dual action makes this compound a compelling candidate for further research and development in the context of diseases associated with oxidative stress. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate and inspire future investigations into the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Identification of this compound, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Myricetin Anti-diabetic Activity in 3T3 Cells Targeting the Nrf2-Keap Signaling Cascade | Texila Journal [texilajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Myricetin attenuates hypoxic-ischemic brain damage in neonatal rats via NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Myricitrin's Anti-inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricitrin, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the signaling cascades, quantitative data on its effects, and methodologies for its investigation. While much of the detailed molecular research has been conducted on its aglycone, myricetin, the close structural and functional relationship allows for valuable inferences to be drawn. This guide will clearly distinguish between data directly pertaining to this compound and that of myricetin, providing a thorough understanding of this promising anti-inflammatory agent.
Core Anti-inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways that are often dysregulated in inflammatory conditions. The primary pathways include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to significantly inhibit the activation of the NF-κB pathway.[1] It is suggested that this compound can suppress the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65.[1] This inhibitory action leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory mediators.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of transcription factors such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Studies on the related compound myricetin have demonstrated its ability to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[2][3] This inhibition of MAPK activation contributes to the overall anti-inflammatory effect by reducing the production of inflammatory mediators. While direct evidence for this compound is less abundant, its structural similarity to myricetin suggests a comparable mechanism of action.
Figure 2: this compound's inhibitory effect on the MAPK signaling pathway.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Ligand binding to its receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes, many of which are involved in inflammation and immunity.
This compound has been shown to abrogate the phosphorylation of JAKs and STAT1.[4] By inhibiting the phosphorylation and subsequent nuclear translocation of STAT1, this compound effectively dampens the inflammatory response mediated by this pathway.[4]
Figure 3: this compound's modulation of the JAK/STAT signaling pathway.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and the closely related compound, myricetin.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | This compound Concentration | Inhibition | Reference |
| NO Production | RAW 264.7 | LPS (100 ng/mL) | 100 µg/mL | Significant | [4] |
| NO Production | RAW 264.7 | LPS (100 ng/mL) | 200 µg/mL | Significant | [4] |
| NO Production | RAW 264.7 | LPS (100 ng/mL) | 400 µg/mL | Significant | [4] |
| TNF-α Production | RAW 264.7 | LPS (100 ng/mL) | 100 µg/mL | Significant | [4] |
| TNF-α Production | RAW 264.7 | LPS (100 ng/mL) | 200 µg/mL | Significant | [4] |
| TNF-α Production | RAW 264.7 | LPS (100 ng/mL) | 400 µg/mL | Significant | [4] |
| IL-6 Production | RAW 264.7 | LPS (100 ng/mL) | 100 µg/mL | Significant | [4] |
| IL-6 Production | RAW 264.7 | LPS (100 ng/mL) | 200 µg/mL | Significant | [4] |
| IL-6 Production | RAW 264.7 | LPS (100 ng/mL) | 400 µg/mL | Significant | [4] |
| MCP-1 Production | RAW 264.7 | LPS (100 ng/mL) | 100 µg/mL | Significant | [4] |
| MCP-1 Production | RAW 264.7 | LPS (100 ng/mL) | 200 µg/mL | Significant | [4] |
| MCP-1 Production | RAW 264.7 | LPS (100 ng/mL) | 400 µg/mL | Significant | [4] |
| iNOS Protein Expression | RAW 264.7 | LPS (100 ng/mL) | 100, 200, 400 µg/mL | Dose-dependent decrease | [4] |
| COX-2 Protein Expression | RAW 264.7 | LPS (100 ng/mL) | 100, 200, 400 µg/mL | Dose-dependent decrease | [4] |
| JAK Phosphorylation | RAW 264.7 | LPS | 100, 200, 400 µg/mL | Abrogated | [4] |
| STAT1 Phosphorylation | RAW 264.7 | LPS | 100, 200, 400 µg/mL | Abrogated | [4] |
Table 2: In Vitro Anti-inflammatory Activity of Myricetin
| Parameter | Cell Line | Stimulant | Myricetin Concentration | Inhibition | Reference |
| iNOS Expression | BV2 microglia | LPS | 10 µM | Decreased to ~108% of control | [3] |
| iNOS Expression | BV2 microglia | LPS | 25 µM | Decreased to ~90% of control | [3] |
| COX-2 Expression | BV2 microglia | LPS | 10 µM | Decreased to ~120% of control | [3] |
| COX-2 Expression | BV2 microglia | LPS | 25 µM | Decreased to ~101% of control | [3] |
| TNF-α Production | BV2 microglia | LPS | 10 µM | Decreased to ~175% of control | [3] |
| TNF-α Production | BV2 microglia | LPS | 25 µM | Decreased to ~154% of control | [3] |
| IL-1β Production | BV2 microglia | LPS | 10 µM | Decreased to ~193% of control | [3] |
| IL-1β Production | BV2 microglia | LPS | 25 µM | Decreased to ~138% of control | [3] |
| p-ERK Phosphorylation | BV2 microglia | LPS | 10 µM | Decreased to ~132% of control | [3] |
| p-ERK Phosphorylation | BV2 microglia | LPS | 25 µM | Decreased to ~125% of control | [3] |
| p-JNK Phosphorylation | BV2 microglia | LPS | 10 µM | Decreased to ~106% of control | [3] |
| p-JNK Phosphorylation | BV2 microglia | LPS | 25 µM | Decreased to ~104% of control | [3] |
| p-p38 Phosphorylation | BV2 microglia | LPS | 10 µM | Decreased to ~104% of control | [3] |
| p-p38 Phosphorylation | BV2 microglia | LPS | 25 µM | Decreased to ~98% of control | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
Figure 4: Workflow for in vitro anti-inflammatory assays.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours).
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for a specific period depending on the endpoint being measured (e.g., 24 hours for cytokine production, shorter time points for signaling protein phosphorylation).
-
Sample Collection: Following incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western Blot) or RNA (qPCR) analysis.
Western Blot Analysis for Signaling Protein Phosphorylation
Materials:
-
Cell lysates from control and treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Materials:
-
Cell culture supernatants from control and treated cells
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (typically pre-coated with a capture antibody).
-
Standard and Sample Addition: Add standards and samples (cell culture supernatants) to the appropriate wells.
-
Incubation: Incubate the plate for the recommended time and temperature to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound substances.
-
Detection Antibody Addition: Add the detection antibody (typically biotinylated) and incubate.
-
Enzyme Conjugate Addition: After another wash step, add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Substrate Addition: Following a final wash, add the TMB substrate. A color will develop in proportion to the amount of cytokine present.
-
Reaction Stoppage: Stop the color development by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound demonstrates significant anti-inflammatory potential through its ability to modulate key signaling pathways, including NF-κB, MAPK, and JAK/STAT. By inhibiting the activation of these pathways, this compound effectively reduces the production of a wide range of pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. While much of the mechanistic data is derived from its aglycone, myricetin, the evidence strongly supports the continued investigation of this compound as a promising natural anti-inflammatory agent. Future studies should focus on elucidating the precise molecular targets of this compound and its efficacy in various in vivo models of inflammation to pave the way for its potential clinical development.
References
An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Myricitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricitrin, a flavonoid glycoside found in various medicinal and dietary plants, has garnered increasing interest for its potential therapeutic properties, including its neuroprotective effects. As a rhamnoside of myricetin, its chemical structure influences its bioavailability and bioactivity. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
While research into the neuroprotective potential of flavonoids is extensive, it is crucial to distinguish between this compound and its aglycone, myricetin, as their effects can differ. This guide will focus specifically on the data available for this compound, highlighting areas where further investigation is warranted.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative data from in vitro studies investigating the neuroprotective and, in some contexts, pro-oxidant effects of this compound.
Table 1: Effect of this compound on Cell Viability in a Model of Copper-Induced Neurotoxicity
| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | Cell Viability (% of Control) | Reference |
| SH-SY5Y | 0.5 mM CuSO₄ | 0 | 24 | 74.79 ± 3.3 | [1] |
| SH-SY5Y | 0.5 mM CuSO₄ | 10 | 24 | 57.4 | [1] |
| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | 39.4 | [1] |
Note: In this specific model, this compound exacerbated copper-induced toxicity, demonstrating a pro-oxidant effect in the presence of this metal ion.
Table 2: Effect of this compound on Intracellular ATP Levels in a Model of Copper-Induced Neurotoxicity
| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | Intracellular ATP (% of Control) | Reference |
| SH-SY5Y | 0.5 mM CuSO₄ | 0 | 24 | 77.4 | [1] |
| SH-SY5Y | 0.5 mM CuSO₄ | 10 | 24 | 60.0 | [1] |
| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | 32.9 | [1] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in a Model of Copper-Induced Neurotoxicity
| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | ROS Production (% Increase vs. Copper Only) | Reference |
| SH-SY5Y | 0.5 mM CuSO₄ | 10 | 24 | 53.7 | [1] |
| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | 118.9 | [1] |
Table 4: Effect of this compound on Superoxide Dismutase (SOD) Activity and Glutathione (GSH)/Oxidized Glutathione (GSSG) Ratio in a Model of Copper-Induced Neurotoxicity
| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | Parameter | % Change vs. Copper Only | Reference |
| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | SOD Activity | -18.5 | [1] |
| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | GSH/GSSG Ratio | Further decreased from 22.7 to 12.9 | [1] |
Table 5: Effect of this compound on Caspase-3/7 Activity in a Model of Copper-Induced Neurotoxicity
| Cell Line | Toxin | This compound Concentration (µg/mL) | Treatment Duration (h) | Caspase-3/7 Activity (% Increase vs. Copper Only) | Reference |
| SH-SY5Y | 0.5 mM CuSO₄ | 10 | 24 | 105.6 | [1] |
| SH-SY5Y | 0.5 mM CuSO₄ | 20 | 24 | 376.9 | [1] |
Table 6: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Cell Line | Toxin | This compound Concentration (µM) | Treatment | Cell Viability (% of Glutamate Group) | Reference |
| PC12 | Glutamate | 10 | 24 h post-glutamate | 75.15 ± 3.23 | [2] |
Summary of Other Reported In Vitro Neuroprotective Effects of this compound
While detailed quantitative data is not available in all publications, several studies have reported the following neuroprotective effects of this compound:
-
Protection against 6-hydroxydopamine (6-OHDA)-induced toxicity: In PC12 cells, this compound mitigated ROS production, improved mitochondrial function, and increased intracellular ATP levels.[1]
-
Protection against MPP+ toxicity: In SN4741 cells, a dopaminergic neuronal cell line, this compound restored mitochondrial function.[1]
-
Anti-inflammatory effects: In microglia, this compound has been shown to possess anti-inflammatory properties.[3]
-
Protection against peroxynitrite-mediated damage: this compound protects astrocytes from peroxynitrite-mediated DNA damage and cytotoxicity.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For experiments, cells are seeded in appropriate well plates. A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Cells are treated with various concentrations of this compound and/or the toxin (e.g., CuSO₄). The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.[1]
2. Cell Viability Assays
-
MTT Assay:
-
After the treatment period, the culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well and incubated for a specified time (e.g., 3 hours) at 37°C.
-
The MTT solution is then removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.[1]
-
-
Crystal Violet Assay:
-
Following treatment, the medium is discarded, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with 4% paraformaldehyde for 20 minutes.
-
The fixative is removed, and cells are stained with 0.1% crystal violet solution for 30 minutes.
-
After washing with water and drying, the stained dye is solubilized with 10% acetic acid.
-
The absorbance is read at a specific wavelength (e.g., 590 nm).[1]
-
3. Measurement of Intracellular ATP Levels
-
Intracellular ATP levels can be determined using a commercially available ATP assay kit, which is typically based on the luciferin-luciferase reaction.
-
The luminescence generated is proportional to the ATP concentration and is measured using a luminometer.[1]
4. Measurement of Reactive Oxygen Species (ROS)
-
The intracellular accumulation of ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Cells are incubated with DCF-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.[1]
5. Superoxide Dismutase (SOD) Activity Assay
-
SOD activity can be measured using a colorimetric assay kit.
-
The assay is typically based on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) by SOD.
-
The reduction of a tetrazolium salt by superoxide anions results in a colored product, and the inhibition of this reaction by SOD is measured spectrophotometrically.[1]
6. Glutathione (GSH)/Oxidized Glutathione (GSSG) Ratio Assay
-
The ratio of reduced to oxidized glutathione can be determined using a commercially available assay kit.
-
These kits typically involve a reaction where GSH reacts with a chromogen to produce a colored product, or a fluorescent probe that reacts specifically with GSH.
-
For GSSG measurement, GSH is first masked, and then GSSG is reduced to GSH for quantification.
-
The ratio is a key indicator of cellular redox status.[1]
7. Caspase-3/7 Activity Assay
-
Caspase-3/7 activity, a marker of apoptosis, can be measured using a luminogenic or fluorogenic substrate.
-
The substrate is cleaved by active caspase-3/7, releasing a luminescent or fluorescent signal.
-
The signal intensity is proportional to the caspase activity and is measured using a luminometer or fluorescence plate reader.[1][5]
Signaling Pathways and Experimental Workflows
The neuroprotective mechanisms of this compound are multifaceted and involve the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Experimental Workflow for In Vitro Neuroprotection Assays
Caption: General experimental workflow for assessing the neuroprotective effects of this compound in vitro.
Signaling Pathway of this compound in a Pro-oxidant Context (with Copper)
Caption: Pro-oxidant and apoptotic signaling pathway of this compound in the presence of copper.
Hypothesized Neuroprotective Signaling Pathways of this compound
Based on studies of this compound and its aglycone myricetin, the following pathways are hypothesized to be involved in its neuroprotective effects in the absence of confounding factors like excess metal ions.
Caption: Hypothesized neuroprotective signaling pathways of this compound.
Conclusion and Future Directions
The available in vitro data on this compound suggest a complex pharmacological profile. While it exhibits clear pro-oxidant and neurotoxic effects in the presence of copper, other studies indicate its potential for neuroprotection against various insults through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. The discrepancy in these findings highlights the importance of the experimental context, particularly the presence of metal ions, in determining the biological activity of this compound.
A significant portion of the current knowledge on the neuroprotective mechanisms of flavonoids is derived from studies on myricetin, the aglycone of this compound. To fully elucidate the therapeutic potential of this compound for neurodegenerative diseases, further in vitro research is imperative. Future studies should focus on:
-
Generating comprehensive quantitative data on the neuroprotective effects of this compound in a wider range of in vitro models of neurodegeneration, including ischemia, Alzheimer's disease (e.g., Aβ toxicity), and Parkinson's disease (e.g., α-synuclein aggregation).
-
Elucidating the specific signaling pathways modulated by this compound in different neuronal and glial cell types. This includes detailed investigation of the Nrf2, NF-κB, MAPK, and PI3K/Akt pathways.
-
Directly comparing the neuroprotective efficacy and mechanisms of this compound with its aglycone, myricetin, to understand the role of the rhamnose moiety.
-
Investigating the potential for synergistic effects of this compound with other neuroprotective agents.
By addressing these research gaps, a clearer understanding of this compound's potential as a neuroprotective agent can be achieved, paving the way for its further development as a therapeutic candidate for neurological disorders.
References
Myricitrin: A Potential Protein Kinase C Inhibitor for Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Myricitrin, a naturally occurring flavonoid glycoside, has garnered attention for its diverse pharmacological activities, including its potential as a Protein Kinase C (PKC) inhibitor. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with PKC, summarizing the available data, outlining experimental methodologies for its investigation, and visualizing the complex signaling pathways involved. While direct quantitative data on this compound's inhibitory potency remains limited, this document serves as a valuable resource for scientists and researchers exploring its therapeutic potential.
Introduction to Protein Kinase C (PKC)
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a crucial role in a multitude of cellular signaling pathways. These enzymes are involved in regulating cell growth, differentiation, apoptosis, and immune responses. The PKC family is divided into three main classes based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are DAG-dependent but calcium-independent.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are activated independently of both calcium and DAG.
Given their central role in cellular function, dysregulation of PKC signaling has been implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions, making them attractive targets for drug development.
This compound as a Potential PKC Inhibitor
This compound (myricetin-3-O-rhamnoside) is a flavonoid found in various medicinal plants. Emerging evidence suggests that this compound may exert some of its biological effects through the inhibition of PKC. Specifically, studies have indicated that this compound can prevent the activation of conventional PKCα and novel PKCε isoforms.[1] This inhibitory action appears to be linked to preventing the effects of phorbol esters like phorbol myristate acetate (PMA), which are known activators of cPKCs and nPKCs.[1]
Mechanism of Action
The precise mechanism by which this compound inhibits PKC is not yet fully elucidated. However, it is proposed that this compound may interfere with the binding of activators like DAG or phorbol esters to the C1 domain of conventional and novel PKC isoforms. By preventing this binding, this compound would inhibit the conformational changes required for kinase activation, thereby blocking the phosphorylation of downstream substrates.
It is important to distinguish this compound from its aglycone, myricetin, as the latter has been more extensively studied and shown to inhibit a broader range of kinases. The glycoside moiety in this compound likely influences its solubility, bioavailability, and target specificity, making it a distinct pharmacological entity.
Quantitative Data on this compound's Inhibitory Activity
For comparative purposes, Table 1 provides a template for how such data, once obtained, could be structured.
Table 1: Inhibitory Activity of this compound against PKC Isoforms (Hypothetical Data)
| PKC Isoform | This compound IC50 (µM) | Reference Compound (e.g., Staurosporine) IC50 (µM) | Assay Type |
| PKCα | Data not available | Value | e.g., In vitro kinase assay |
| PKCβI | Data not available | Value | e.g., In vitro kinase assay |
| PKCβII | Data not available | Value | e.g., In vitro kinase assay |
| PKCγ | Data not available | Value | e.g., In vitro kinase assay |
| PKCδ | Data not available | Value | e.g., In vitro kinase assay |
| PKCε | Data not available | Value | e.g., In vitro kinase assay |
| PKCη | Data not available | Value | e.g., In vitro kinase assay |
| PKCθ | Data not available | Value | e.g., In vitro kinase assay |
| PKCζ | Data not available | Value | e.g., In vitro kinase assay |
| PKCι | Data not available | Value | e.g., In vitro kinase assay |
Experimental Protocols for Assessing this compound's PKC Inhibitory Activity
To rigorously evaluate this compound as a PKC inhibitor, standardized and well-defined experimental protocols are essential. The following sections outline a representative in vitro PKC kinase activity assay and a cell-based assay to assess the downstream effects of PKC inhibition.
In Vitro PKC Kinase Activity Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on the activity of purified PKC isoforms. This type of assay is crucial for determining IC50 values.
Materials:
-
Purified recombinant human PKC isoforms (e.g., PKCα, PKCε)
-
PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radioactive assays or a fluorescently labeled ATP analog for non-radioactive methods.
-
Assay buffer (containing appropriate concentrations of MgCl₂, DTT, and a buffering agent like HEPES)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Kinase inhibitor (e.g., Staurosporine) as a positive control
-
96-well plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, the positive control inhibitor, and the PKC substrate. Prepare the assay buffer and the lipid activators (PS/DAG vesicles).
-
Enzyme Preparation: Dilute the purified PKC isoform to the desired concentration in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, the PKC substrate, and varying concentrations of this compound or the control inhibitor.
-
Enzyme Activation: Add the lipid activators (PS/DAG) to the wells to activate the PKC enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding the ATP solution (containing the labeled ATP) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA to chelate Mg²⁺).
-
Detection:
-
Radioactive Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radioactive Assay: Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of PKC activity against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PKC activity.
Western Blot Analysis of Downstream PKC Substrate Phosphorylation
This cell-based assay assesses the ability of this compound to inhibit PKC signaling within a cellular context by measuring the phosphorylation of a known PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Materials:
-
Cell line expressing the target PKC isoforms (e.g., HeLa or HEK293 cells)
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-MARCKS (Ser152/156) and anti-total-MARCKS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency. Pre-treat the cells with varying concentrations of this compound for a specified time.
-
PKC Activation: Stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce the phosphorylation of PKC substrates.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-MARCKS and total MARCKS. Normalize the phospho-MARCKS signal to the total MARCKS signal. Compare the levels of MARCKS phosphorylation in this compound-treated cells to the control cells.
Visualizing Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the complex molecular interactions, the following diagrams, generated using Graphviz, illustrate the PKC signaling pathway, a typical experimental workflow for assessing PKC inhibition, and the logical relationship of this compound's proposed mechanism of action.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Caption: Workflow for assessing this compound's PKC inhibition.
Caption: Proposed mechanism of this compound's PKC inhibition.
Downstream Effects of PKC Inhibition by this compound
Inhibition of PKCα and PKCε by this compound is expected to modulate a variety of downstream signaling pathways. While direct experimental evidence linking this compound to the modulation of these specific pathways is still needed, understanding the known functions of these PKC isoforms provides a framework for predicting the potential cellular consequences of this compound treatment.
PKCα Downstream Signaling:
-
Cell Proliferation and Differentiation: PKCα is involved in the regulation of the cell cycle and can influence cellular differentiation in various cell types.
-
Actin Cytoskeleton Dynamics: PKCα phosphorylates several proteins that regulate the organization and dynamics of the actin cytoskeleton, thereby affecting cell shape, adhesion, and migration.
-
Gene Expression: PKCα can influence gene expression by activating transcription factors such as AP-1 and NF-κB.
PKCε Downstream Signaling:
-
Oncogenesis: PKCε is considered an oncogene in several types of cancer, promoting cell survival, proliferation, and invasion.
-
Cardioprotection: In contrast to its role in cancer, PKCε activation has been shown to be cardioprotective, particularly in the context of ischemic injury.
-
Insulin Signaling: PKCε has been implicated in the regulation of insulin signaling and glucose metabolism.
A key substrate for many PKC isoforms is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). Phosphorylation of MARCKS by PKC causes its translocation from the plasma membrane to the cytosol, which in turn affects actin cytoskeleton organization and cell motility. Investigating the effect of this compound on MARCKS phosphorylation would be a critical step in confirming its intracellular PKC inhibitory activity.
Conclusion and Future Directions
This compound presents an intriguing profile as a potential inhibitor of Protein Kinase C, particularly targeting the α and ε isoforms. Its natural origin and reported biological activities make it a compelling candidate for further investigation in the context of diseases where PKC signaling is dysregulated. However, the current body of research is limited by a lack of quantitative data on its inhibitory potency and a detailed understanding of its mechanism of action.
Future research should prioritize the following:
-
Quantitative Inhibitory Profiling: Determining the IC50 values of this compound against a comprehensive panel of PKC isoforms to establish its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound inhibits PKC activation, including binding studies and kinetic analyses.
-
Cell-Based and In Vivo Studies: Investigating the effects of this compound on downstream PKC signaling pathways in relevant cellular and animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for PKC inhibition and to potentially develop more potent and selective inhibitors.
By addressing these key areas, the scientific community can fully unlock the therapeutic potential of this compound as a novel PKC-targeting agent.
References
Myricitrin: A Comprehensive Analysis of its Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Myricitrin, a flavonoid glycoside found in numerous medicinal plants, has garnered significant attention for its diverse pharmacological activities. As a glycoside of myricetin, its structure, characterized by a rhamnose sugar moiety attached to the myricetin backbone, plays a crucial role in its biological effects. This technical guide delves into the structure-activity relationships (SAR) of this compound, providing a detailed overview of its antioxidant, anti-inflammatory, and anticancer properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways modulated by this compound and its aglycone are visualized to elucidate their mechanisms of action.
Core Structure and Key Functional Groups
This compound (Myricetin-3-O-α-L-rhamnopyranoside) is composed of the aglycone myricetin and a rhamnose sugar. The key structural features influencing its bioactivity include:
-
The Flavonoid Backbone: The C6-C3-C6 flavonoid structure is fundamental to its biological properties.
-
Hydroxyl Groups (-OH): The number and position of hydroxyl groups, particularly on the B-ring, are critical for its antioxidant and radical scavenging activities. Myricetin possesses six hydroxyl groups, contributing to its potent antioxidant potential.
-
Glycosylation: The attachment of the rhamnose sugar at the C3 position differentiates this compound from myricetin. This glycosylation impacts its solubility, bioavailability, and interaction with molecular targets.
Structure-Activity Relationship in Major Biological Activities
Antioxidant Activity
The antioxidant capacity of this compound and its aglycone, myricetin, is a cornerstone of their therapeutic potential. The presence of multiple hydroxyl groups on the B-ring is a key determinant of this activity. These groups can donate hydrogen atoms to free radicals, thereby neutralizing them.
Quantitative Antioxidant Activity Data
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH radical scavenging | 1.31 µg/mL | [1] |
| This compound | NO radical scavenging | 21.54 µg/mL | [1] |
| This compound | H₂O₂ scavenging | 28.46 µg/mL | [1] |
| Myricetin | DPPH radical scavenging | 4.50 µg/mL |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for determining the antioxidant activity of compounds like this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compound (this compound) and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the sample solutions. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Anti-inflammatory Activity
This compound and myricetin have demonstrated significant anti-inflammatory effects by modulating various inflammatory mediators and signaling pathways.[2] Their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) contributes to the reduction of pro-inflammatory prostaglandins and leukotrienes.
Quantitative Anti-inflammatory Activity Data
| Compound | Assay | IC50 Value | Reference |
| This compound | Egg Albumin Denaturation | >100 µg/mL | [3] |
| Myricetin | COX-1 Inhibition | 10 µM | |
| Myricetin | COX-2 Inhibition | 8 µM |
Experimental Protocol: In Vitro Anti-inflammatory Activity (Egg Albumin Denaturation Assay)
This assay provides a simple in vitro model to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.
Materials:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound (this compound)
-
Reference drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: The reaction mixture consists of egg albumin (e.g., 0.2 mL), PBS (e.g., 2.8 mL), and the test compound at various concentrations.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Induction of Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (without the test compound), and Abs_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.
Anticancer Activity
The anticancer potential of this compound and its aglycone, myricetin, has been investigated in various cancer cell lines. Their mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data (IC50 Values for Myricetin)
| Cancer Cell Line | IC50 Value (µM) | Reference |
| HeLa (Cervical Cancer) | 22.70 µg/mL | [4] |
| T47D (Breast Cancer) | 51.43 µg/mL | [4] |
| MCF-7 (Breast Cancer) | 54 | [5] |
| Caco-2 (Colorectal Cancer) | 88.4 | [6] |
| HT-29 (Colorectal Cancer) | 47.6 | [6] |
| HCT116 (Colon Carcinoma) | 28.2 (LD50) | [7] |
| A2780 (Ovarian Cancer) | 110.5 | [8] |
| SKOV3 (Ovarian Cancer) | 147.0 | [8] |
| MDA-MB-231 (Breast Cancer) | 114.75 | [6] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (this compound or Myricetin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9][10][11][12][13]
Signaling Pathway Modulation
This compound and myricetin exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[2][14]
Caption: this compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB translocation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Myricetin has been shown to inhibit this pathway, contributing to its anticancer effects.[15][16][17][18][19]
Caption: Myricetin inhibits PI3K and Akt, leading to decreased cell survival and proliferation.
Conclusion
The structure of this compound, particularly its myricetin core and the attached rhamnose moiety, dictates its diverse biological activities. The extensive hydroxylation of the B-ring is fundamental to its potent antioxidant properties. While glycosylation in this compound can influence its bioavailability and specific interactions with cellular targets, the aglycone myricetin often exhibits more potent in vitro activity, especially in anticancer assays. The modulation of key signaling pathways like NF-κB and PI3K/Akt underlies the anti-inflammatory and anticancer effects of these compounds. Further research focusing on the in vivo efficacy, bioavailability, and synergistic effects of this compound and its derivatives is warranted to fully realize their therapeutic potential in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound exhibits antioxidant, anti-inflammatory and antifibrotic activity in carbon tetrachloride-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effects of myricetin on mammalian DNA polymerase, topoisomerase and human cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchtweet.com [researchtweet.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the In Vivo Bioavailability and Metabolism of Myricitrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of myricitrin, a naturally occurring flavonoid glycoside. This compound, found in various plants, is the 3-O-α-L-rhamnopyranoside of myricetin. The therapeutic potential of this compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, which dictates its systemic and local concentrations and, consequently, its biological activity. This document synthesizes quantitative data, details experimental methodologies, and visualizes key metabolic pathways to serve as a critical resource for researchers in pharmacology, toxicology, and drug development.
Bioavailability of this compound and its Aglycone, Myricetin
The bioavailability of this compound and its aglycone, myricetin, has been a subject of investigation to understand their therapeutic potential. Studies suggest that this compound can be absorbed directly in its glycosylated form, while also being metabolized to its aglycone, myricetin, which exhibits poor absorption.
Pharmacokinetic Parameters of this compound
A study in Sprague-Dawley rats demonstrated that this compound is absorbed after oral administration. Following gavage administration of single oral doses of 250, 500, or 1000 mg/kg body weight, this compound was detected in the blood within one hour, indicating direct absorption of the glycoside.[1][2]
Pharmacokinetic Parameters of Myricetin
The absolute oral bioavailability of myricetin, the aglycone of this compound, has been determined in rats. These studies indicate low oral bioavailability.
Table 1: Absolute Bioavailability of Myricetin in Rats After Oral Administration
| Dose (mg/kg) | Absolute Bioavailability (%) | Reference |
| 50 | 9.62 | [3][4] |
| 100 | 9.74 | [3][4] |
The low bioavailability of myricetin is attributed to poor absorption from the gastrointestinal tract.[3][4]
In Vivo Metabolism of this compound
The metabolism of this compound is a complex process involving enzymatic action in the host tissues and extensive biotransformation by the intestinal microflora. The primary metabolic pathways include deglycosylation, dehydroxylation, ring fission, and conjugation reactions.
Initial Metabolism in the Gastrointestinal Tract
Upon oral ingestion, this compound can be partially absorbed in its intact form. However, a significant portion reaches the small intestine and colon, where it is subjected to metabolism by the gut microbiota.[5][6] The initial step is often the cleavage of the glycosidic bond to release the aglycone, myricetin, and a rhamnose sugar moiety.[5][6]
Biotransformation by Intestinal Microflora
The intestinal microflora plays a crucial role in the further metabolism of myricetin. In vitro studies using rat intestinal microflora have shown that these microorganisms can degrade myricetin and related compounds into various phenolic acids through ring fission.[5][6] Identified metabolites include 3,5-dihydroxyphenylacetic acid, 3-hydroxyphenylacetic acid, 3,5-dihydroxyphenylpropionic acid, and 3-hydroxyphenylpropionic acid.[5][6] The urinary excretion of some of these metabolites was abolished in neomycin-treated rats, confirming the essential role of the gut microbiota.[5][6]
A study investigating the in vitro metabolism of this compound by human intestinal bacteria identified quercetin-3-O-rhamnoside, myricetin, and quercetin as metabolites. This suggests that dehydroxylation and deglycosylation are key metabolic pathways.[7]
Systemic Metabolism and Excretion
Following absorption, this compound and its metabolites can undergo further biotransformation in the liver and other tissues. A comprehensive study in rats identified a total of 38 metabolites of myricetin in urine, plasma, and feces after oral administration.[8][9] The metabolic reactions included glucuronidation, glucosylation, sulfation, dihydroxylation, acetylation, hydrogenation, and hydroxylation.[8][9]
A novel metabolic pathway involving amination has also been identified for myricetin in mice. Myricetin can be converted to 4'-NH2-myricetin.[10][11] This amination can also occur on mono-methylated myricetin and the microbial-derived metabolite 3,4,5-trihydroxyphenylacetic acid.[10][11][12]
The following diagram illustrates the proposed metabolic pathway of this compound.
References
- 1. focusontoxpath.com [focusontoxpath.com]
- 2. Safety assessment and single-dose toxicokinetics of the flavouring agent this compound in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the metabolites of this compound produced by human intestinal bacteria in vitro using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Study of the metabolism of myricetin in rat urine, plasma and feces by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.ncat.edu [profiles.ncat.edu]
- 11. Biotransformation of Myricetin: A Novel Metabolic Pathway to Produce Aminated Products in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Myricitrin Glycoside Versus Aglycone Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricitrin, a glycoside of the flavonol myricetin, is a naturally occurring compound found in a variety of plants. Both this compound and its aglycone form, myricetin, have garnered significant attention in the scientific community for their diverse pharmacological activities. The presence of a rhamnose sugar moiety in this compound distinguishes it from myricetin, leading to differences in their physicochemical properties and biological activities. This technical guide provides an in-depth comparison of the activities of this compound and myricetin, focusing on their antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. Detailed experimental protocols for key assays and a visual representation of the signaling pathways they modulate are also presented to facilitate further research and drug development.
Comparative Biological Activities: Quantitative Data
The following tables summarize the quantitative data on the biological activities of this compound and myricetin, providing a basis for direct comparison.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 1.31 µg/mL | [1] |
| This compound | Nitric Oxide (NO) Radical Scavenging | 21.54 µg/mL | [1] |
| This compound | Hydrogen Peroxide (H₂O₂) Scavenging | 28.46 µg/mL | [1] |
| Myricetin | DPPH Radical Scavenging | 4.68 µg/mL | [2] |
| Myricetin | ABTS Radical Scavenging | 16.78 µg/mL | [2] |
| Myricetin | Hydrogen Peroxide (H₂O₂) Scavenging | 137.31 µg/mL | [2] |
| Myricetin | Nitric Oxide (NO) Scavenging | 7.10 µg/mL | [2] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Source |
| This compound | Inhibition of NO production in LPS-stimulated RAW264.7 cells | > 50 µM | |
| Myricetin | Inhibition of NO production in LPS-stimulated microglia BV2 cells | ~10 µM | [3] |
| Myricetin | COX-1 Inhibition (isolated enzyme) | 10 µM | [4] |
| Myricetin | COX-2 Inhibition (isolated enzyme) | 8 µM | [4] |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | IC50 Value | Source |
| This compound | HeLa (Cervical Cancer) | 8.5 ± 2.2 µg/mL | [5] |
| Myricetin | HeLa (Cervical Cancer) | 22.70 µg/mL | [6] |
| Myricetin | T47D (Breast Cancer) | 51.43 µg/mL | [6] |
| Myricetin | MCF-7 (Breast Cancer) | 54 µM | [7] |
Table 4: Comparative Antidiabetic Activity
| Compound | Assay | IC50 Value | Source |
| This compound | α-glucosidase Inhibition | 98.5 ± 12.0 µg/mL | [8] |
| This compound | α-glucosidase Inhibition | 46.03 ± 0.25 µg/mL | [9] |
| Myricetin | α-glucosidase Inhibition | 40.7 ± 6.0 µg/mL | [8] |
| Myricetin | α-glucosidase Inhibition | 11.63 ± 0.36 µM | [8] |
| Myricetin | α-amylase Inhibition | 28.78 ± 1.84 µM | [8] |
| Myricetin | Glucose uptake in rat adipocytes (inhibition) | ~10 µM | [10] |
Signaling Pathways and Mechanisms of Action
This compound and myricetin exert their biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Myricetin's Modulation of Signaling Pathways
Myricetin has been shown to influence multiple signaling cascades, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.
Caption: Myricetin's inhibitory effects on key signaling pathways.
This compound's Modulation of Signaling Pathways
This compound also demonstrates significant activity through the modulation of inflammatory and survival pathways.
Caption: this compound's inhibitory action on inflammatory signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard procedure to determine the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test compounds (this compound, Myricetin) at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol (solvent)
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in the solvent.
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.[11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound, Myricetin)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[8][10]
Western Blotting for Signaling Pathway Analysis (e.g., PI3K/Akt Pathway)
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Procedure:
-
Cell Lysis: Treat cells with this compound or Myricetin at various concentrations and for different time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-PI3K, anti-PI3K).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.[12][13]
Caption: A simplified workflow for Western blot analysis.
Conclusion
This technical guide provides a comparative overview of the biological activities of this compound and its aglycone, myricetin. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.
While both compounds exhibit significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties, their potency can vary depending on the specific biological context and assay used. The presence of the rhamnose group in this compound influences its solubility, bioavailability, and interaction with cellular targets, leading to a distinct pharmacological profile compared to myricetin. Further research is warranted to fully elucidate the therapeutic potential of both this compound and myricetin and to explore their structure-activity relationships in greater detail. The methodologies and data presented herein serve as a foundation for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways [mdpi.com]
- 3. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of multifunctional myricetin for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.unair.ac.id [scholar.unair.ac.id]
- 10. Myricetin, quercetin and catechin-gallate inhibit glucose uptake in isolated rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Myricetin, quercetin and catechin-gallate inhibit glucose uptake in isolated rat adipocytes. | Semantic Scholar [semanticscholar.org]
- 12. Myricetin protects keratinocyte damage induced by UV through IκB/NFκb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Myricitrin Quantification in Plant Extracts Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricitrin, a flavonoid glycoside of myricetin, is a naturally occurring polyphenolic compound found in various medicinal plants, fruits, and berries. It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for facilitating further research into its therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique widely employed for the separation, identification, and quantification of this compound. These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in plant extracts using HPLC.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The choice of extraction method and solvent is critical for the efficient recovery of this compound from plant matrices. The following protocol outlines a general procedure for the extraction of this compound that can be adapted based on the specific plant material.
Materials and Reagents:
-
Dried and powdered plant material
-
80% Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Soxhlet Extraction:
-
Accurately weigh approximately 20 g of the dried, powdered plant material and place it in a porous thimble.[1]
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add 300 mL of 80% ethanol to the distilling flask.[2]
-
Heat the solvent to reflux at 60-65°C for 5 hours.[1]
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Accurately weigh a specific amount of the dried, powdered plant material (e.g., 100 mg) and place it in a centrifuge tube.[3]
-
Add a defined volume of extraction solvent (e.g., 80% ethanol) to the tube.[3]
-
Place the tube in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature.
-
After sonication, centrifuge the mixture to pellet the solid plant material.
-
Collect the supernatant (the crude extract).
-
-
Final Sample Preparation for HPLC Analysis:
-
Dissolve a known amount of the dried crude extract in methanol or the initial mobile phase.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
HPLC Method for this compound Quantification
This section provides a validated HPLC method for the quantification of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1220 Infinity LC system or equivalent, equipped with a UV-Vis detector.[4]
-
Column: A Zorbax SB-C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[4]
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of:
-
Gradient Program: A representative gradient program is as follows:
-
0-20 min: 20-65% B
-
20-21 min: 65-100% B
-
21-25 min: 100% B
-
25-27 min: 100-20% B
-
27-30 min: 20% B[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 254 nm, which provides good sensitivity for this compound.[5]
-
Injection Volume: 10 µL.[4]
Method Validation
To ensure the reliability and accuracy of the quantification, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area against a series of known concentrations of a this compound standard. The correlation coefficient (R²) should be >0.999.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of this compound that can be reliably detected and quantified. For this compound, typical LOD and LOQ values are around 0.45 µg/mL and 1.50 µg/mL, respectively.[5]
-
Precision: Assessed by analyzing replicate injections of the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determined by performing recovery studies, where a known amount of this compound standard is added to a sample and the recovery percentage is calculated. Recoveries are generally expected to be within 98-102%.
Data Presentation
The following tables summarize the quantitative data for this compound and its aglycone, myricetin, from various plant sources as determined by HPLC.
Table 1: this compound Content in Various Plant Extracts
| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g of extract) | Reference |
| Euphorbia hirta | Leaves | Ethanol Extraction | 8.43 | [5] |
| Euphorbia hirta | Flowers | Ethanol Extraction | 6.43 | [5] |
| Euphorbia hirta | Stems | Ethanol Extraction | 2.90 | [5] |
| Juglans nigra L. | Bark | Not Specified | 31.0 - 31.8 (mg/g of bark) | [6] |
Table 2: Myricetin Content in Various Plant Extracts
| Plant Species | Plant Part | Extraction Method | Myricetin Content | Reference |
| Madhuca longifolia | Leaves | Hydroalcoholic Cold Maceration | 2.524 ng | [7] |
| Madhuca longifolia | Leaves | Aqueous Hot Maceration | 2.267 ng | [7] |
| Madhuca longifolia | Leaves | Ethanolic Soxhlet Extraction | 2.036 ng | [7] |
| Betulae folium | Leaves | Ethyl Acetate Extraction | 1.02 mg/g | [8] |
| Rosa canina L. | Fruit | Methanol-ascorbic acid-HCl | 3 - 58 mg/kg | [9] |
| Urtica dioica L. | Leaves | Methanol-ascorbic acid-HCl | 3 - 58 mg/kg | [9] |
| Portulaca oleracea L. | Leaves | Methanol-ascorbic acid-HCl | 3 - 58 mg/kg | [9] |
| Passiflora incarnata | Leaves & Stems | 70% Ethanol Maceration | 0.45 mg/g | [4] |
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. A study on HPTLC Quantification for Quality Control of Myricetin a Nutraceutical from Different Plant Parts of Myrica esculenta Linn – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. scispace.com [scispace.com]
- 3. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01438C [pubs.rsc.org]
- 4. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repo-dosen.ulm.ac.id [repo-dosen.ulm.ac.id]
- 6. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of the In Vitro Antioxidant Capacity of Myricitrin using the DPPH Radical Scavenging Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myricitrin is a flavonoid glycoside found in various plants and has demonstrated significant antioxidant properties.[1] The evaluation of the antioxidant capacity of such compounds is a critical step in the discovery and development of new therapeutic agents for oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward method for assessing the in vitro antioxidant potential of chemical compounds.[1] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which can be quantified spectrophotometrically.[1] This application note provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay, including data presentation and visualization of the experimental workflow.
Principle of the DPPH Assay
The DPPH assay relies on the reduction of the stable free radical DPPH• to the non-radical form DPPH-H upon reaction with an antioxidant. The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum at approximately 517 nm. When an antioxidant is added, it donates a hydrogen atom to DPPH•, causing the discoloration of the solution. The extent of this discoloration, which is proportional to the concentration and potency of the antioxidant, is measured by the decrease in absorbance at 517 nm.
Data Presentation
The antioxidant activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.
Table 1: DPPH Radical Scavenging Activity of this compound and Standard Antioxidants
| Compound | IC50 Value | Unit | Reference |
| This compound | 6.23 ± 1.09 | µM | [1] |
| Myricetin | 4.68 | µg/mL | [2] |
| Ascorbic Acid | 3.37 | µg/mL |
Note: IC50 values can vary between different studies and experimental conditions. The provided values serve as a reference.
Experimental Protocols
Materials and Apparatus
-
This compound (of high purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
Distilled water
-
Adjustable micropipettes
-
Vortex mixer
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
96-well microplates or quartz cuvettes
-
Analytical balance
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol. Store this solution in an amber-colored bottle and keep it in the dark at 4°C to prevent degradation. This solution should be prepared fresh.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving a known weight of the compound in methanol or another suitable solvent.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox (e.g., 1 mg/mL) and create a series of working solutions with the same concentration range as this compound.
Assay Procedure (Microplate Method)
-
Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of this compound working solutions to different wells.
-
Control Wells:
-
Blank: Add 100 µL of methanol to a well. This will be used to zero the spectrophotometer.
-
Negative Control: Add 100 µL of methanol to a well. This will be the control for the maximum absorbance of the DPPH solution.
-
Positive Control: Add 100 µL of the different concentrations of the standard antioxidant (e.g., ascorbic acid) to separate wells.
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution without the test sample).
-
A_sample is the absorbance of the reaction mixture containing the test sample (this compound or standard).
Determination of IC50 Value
The IC50 value is determined by plotting a graph of the percentage of scavenging activity against the corresponding concentrations of this compound. The concentration that results in 50% scavenging of the DPPH radicals is the IC50 value, which can be calculated from the graph using linear regression analysis.
Visualizations
Signaling Pathway of DPPH Radical Scavenging by an Antioxidant
Caption: DPPH radical scavenging mechanism.
Experimental Workflow for DPPH Assay
Caption: DPPH assay experimental workflow.
References
Application Note: FRAP Assay for Assessing Myricitrin Antioxidant Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myricitrin is a flavonoid glycoside found in various plants and is recognized for its potent antioxidant properties.[1][2] The Ferric Reducing Antioxidant Power (FRAP) assay is a common, reliable, and cost-effective colorimetric method used to directly measure the total antioxidant capacity of a substance.[3] This assay quantifies the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[4][5][6] The intensity of this color, measured spectrophotometrically, is directly proportional to the reducing power of the sample. These application notes provide a detailed protocol for utilizing the FRAP assay to quantify the antioxidant activity of this compound.
Principle of the FRAP Assay
The FRAP assay is predicated on the ability of antioxidants to act as reducing agents.[6] At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to the intensely blue-colored ferrous form (Fe²⁺-TPTZ) by the antioxidant compound being tested.[4][5] The reaction is non-specific, meaning any compound with a lower redox potential than the Fe³⁺/Fe²⁺ couple will drive the reduction.[4] The change in absorbance is measured at approximately 593 nm, and the antioxidant capacity is determined by comparing this change to that of a known standard, typically ferrous sulfate (FeSO₄) or Trolox.[1][5]
Experimental Protocol
This protocol is adapted from methodologies used for the analysis of flavonoid antioxidants.[1][5]
1. Required Reagents and Materials
-
This compound sample
-
Acetate buffer (300 mM, pH 3.6): To prepare 1 L, dissolve 3.1 g of sodium acetate trihydrate in distilled water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.[5]
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl).[5]
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) solution (20 mM in distilled water).[1][5]
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Trolox for standard curve preparation.
-
Spectrophotometer (microplate reader or cuvette-based).
-
96-well microtiter plates.
-
Incubator set to 37°C.
2. Preparation of FRAP Working Solution
The FRAP working solution must be prepared fresh before each use.
-
Combine the Acetate buffer (pH 3.6) , TPTZ solution , and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1][5]
-
For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution.[1]
-
Warm the freshly prepared working solution to 37°C before use.[1]
3. Standard Curve Preparation
-
Prepare a stock solution of a known antioxidant standard, such as FeSO₄·7H₂O or Trolox.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.4, 0.8, 1.0, 1.5 mM).[5]
-
Process these standards in the same manner as the test samples.
4. Assay Procedure (96-well plate format)
-
Pipette 25 µL of the this compound sample solution (or standard/blank) into the wells of a 96-well plate.[1]
-
Add 175 µL of the pre-warmed FRAP working solution to each well.[1]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 30 minutes in the dark.[1]
-
After incubation, measure the absorbance of the reaction mixture at 590-594 nm using a microplate reader.[1][4]
5. Data Analysis
-
Subtract the absorbance reading of the blank from the sample and standard readings.
-
Plot the absorbance values of the standards against their respective concentrations to construct a standard curve.
-
Determine the linear regression equation (y = mx + c) from the standard curve.
-
Use the absorbance value of the this compound sample to calculate its FRAP value from the regression equation.
-
Results are typically expressed as µM Trolox Equivalents (TE) or µM Fe²⁺ equivalents.[1]
Data Presentation
The antioxidant capacity of this compound has been quantified using the FRAP assay, demonstrating its potent reducing ability.
| Compound | Source | FRAP Value (µM TE) | Reference |
| This compound | Daebong Persimmon Peel | 1,609.56 | [1] |
| Compound 1 (unidentified) | Daebong Persimmon Peel | 682.79 | [1] |
| Compound 3 (unidentified) | Daebong Persimmon Peel | 702.93 | [1] |
| Myricetin (aglycone) | N/A | 2.28 times more active than Trolox | [3] |
Table 1: Comparative FRAP values of this compound and related compounds. This compound shows significantly higher antioxidant power compared to other compounds isolated from the same source.[1]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Isolation and Identification of this compound, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant effect of this compound on hyperglycemia-induced oxidative stress in C2C12 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. jmp.ir [jmp.ir]
- 6. assaygenie.com [assaygenie.com]
Application Note: Investigating the Anti-inflammatory Effects of Myricitrin in LPS-stimulated Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Macrophages play a central role in initiating and regulating this process. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The overproduction of these mediators can lead to chronic inflammatory diseases. Myricitrin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties.[1] This document provides detailed protocols and summarized data on the effects of this compound on LPS-stimulated RAW 264.7 macrophages, focusing on its mechanism of action involving the JAK/STAT1 signaling pathway and reactive oxygen species (ROS) production.
Data Summary
This compound has been shown to dose-dependently inhibit the production of key pro-inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages without affecting cell viability at the tested concentrations.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production
| Treatment | NO Production | PGE2 Production |
| Control | Baseline | Baseline |
| LPS (100 ng/mL) | Substantial Increase | Substantial Increase |
| LPS + this compound (100 µg/mL) | Significant Decrease | No Significant Change |
| LPS + this compound (200 µg/mL) | Significant Decrease | No Significant Change |
| LPS + this compound (400 µg/mL) | Marked Decrease | No Significant Change |
| Data summarized from studies on RAW 264.7 macrophages.[1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | TNF-α Secretion | IL-6 Secretion | MCP-1 Secretion |
| Control | Baseline | Baseline | Baseline |
| LPS (100 ng/mL) | Marked Increase | Marked Increase | Marked Increase |
| LPS + this compound (100 µg/mL) | Significant Decrease | Significant Decrease | Significant Decrease |
| LPS + this compound (200 µg/mL) | Significant Decrease | Significant Decrease | Significant Decrease |
| LPS + this compound (400 µg/mL) | Marked Decrease | Marked Decrease | Marked Decrease |
| Data derived from ELISA analysis of culture supernatants from RAW 264.7 cells.[1] |
Table 3: Effect of this compound on Inflammatory Gene and Protein Expression
| Treatment | iNOS Protein Expression | iNOS mRNA Expression | COX-2 Protein Expression | COX-2 mRNA Expression |
| Control | Undetectable | Low | Low | Low |
| LPS (100 ng/mL) | Strong Induction | Strong Induction | Strong Induction | Strong Induction |
| LPS + this compound (100-400 µg/mL) | Dose-dependent Decrease | Dose-dependent Decrease | No Significant Change | No Significant Change |
| Expression levels determined by Western Blot and qRT-PCR in RAW 264.7 macrophages.[1] |
Table 4: Effect of this compound on LPS-Induced Signaling Pathways
| Signaling Pathway | Key Proteins Analyzed | Effect of this compound on LPS-Induced Phosphorylation |
| JAK/STAT | JAK1, JAK2, STAT1 | Inhibited |
| MAPK | ERK1/2, p38, JNK1/2 | No Impact |
| Phosphorylation status assessed by Western Blot in RAW 264.7 cells.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 100, 200, 400 µg/mL) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for the desired time period (e.g., 16-24 hours for mediator production, shorter times for signaling pathway analysis).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
-
Sample Collection: After the treatment period, collect 100 µL of the cell culture supernatant.
-
Griess Reagent Preparation: Prepare or use a commercial Griess reagent kit, which typically consists of two solutions:
-
Solution A: 1% sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Reaction:
-
In a 96-well plate, add 100 µL of supernatant.
-
Add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using sodium nitrite.
Protocol 3: Cytokine Measurement (ELISA)
-
Sample Collection: Collect cell culture supernatants after treatment and centrifuge to remove cell debris.
-
ELISA Procedure:
-
Use commercial ELISA kits for TNF-α, IL-6, and MCP-1 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution (e.g., TMB) and stop the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Determine the cytokine concentrations from the standard curve.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-p-JAK1, anti-p-STAT1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Workflows and Signaling Pathways
References
Application Notes and Protocols: Investigating Myricitrin in Mouse Models of Diabetes
Introduction Myricitrin, a flavonol glycoside found in various plants, has demonstrated significant potential as a therapeutic agent for type 2 diabetes.[1][2] Its pharmacological properties include antioxidant, anti-inflammatory, and anti-obesity effects.[3][4] In mouse models of diabetes, this compound has been shown to ameliorate hyperglycemia, improve insulin sensitivity, reduce hepatic steatosis (fatty liver), and decrease inflammation.[3][5] These beneficial effects are attributed to its influence on key metabolic signaling pathways, including the regulation of glucose and lipid metabolism in the liver and the enhancement of insulin signaling in skeletal muscle.[3][5]
This document provides a detailed summary of the quantitative effects of this compound administration in diabetic mice and presents standardized protocols for key experiments, intended for researchers, scientists, and drug development professionals.
Summary of this compound's Effects (Quantitative Data)
This compound has been evaluated in two primary mouse models of type 2 diabetes: the genetic db/db mouse model, which mimics insulin resistance and obesity, and the high-fat diet (HFD) combined with streptozotocin (STZ)-induced model, which reflects metabolic characteristics of type 2 diabetes in humans.[2][3][5] The quantitative data from these studies are summarized below.
Table 1: Effects on Glycemic Control and Insulin Sensitivity
| Parameter | Mouse Model | Treatment Group | Result | Reference |
|---|---|---|---|---|
| Fasting Blood Glucose | HFD/STZ | This compound (0.005% w/w) | Significantly decreased compared to diabetic control. | [5][6] |
| db/db | This compound (0.02% w/w) | No significant effect compared to diabetic control. | [1][3] | |
| D-galactose-induced | This compound (5 mg/kg) | Significantly decreased. | [3][7] | |
| Postprandial Glucose | db/db | This compound (0.02% w/w) | Significantly lower at 60 and 120 min post-glucose injection. | [3][8] |
| Glucose Intolerance (IPGTT) | HFD/STZ | This compound (0.005% w/w) | Significantly improved; lower blood glucose at 120 min. | [2][5] |
| Plasma Insulin | db/db | This compound (0.02% w/w) | Significantly reduced compared to elevated levels in db/db control. | [3][4] |
| Hemoglobin A1c (HbA1c) | db/db | This compound (0.02% w/w) | Lowered compared to diabetic control. | [1][3] |
| HOMA-IR | db/db | This compound (0.02% w/w) | Lowered, suggesting improved insulin sensitivity. | [1][3] |
| Pancreatic β-cell Mass | HFD/STZ | This compound (0.005% w/w) | Increased compared to diabetic control. | [5][6] |
| Pancreatic Insulin Expression | db/db | this compound (0.02% w/w) | Significantly restored compared to reduced levels in db/db control. |[3][4] |
Table 2: Effects on Body Weight, Adiposity, and Lipid Profile
| Parameter | Mouse Model | Treatment Group | Result | Reference |
|---|---|---|---|---|
| Body Weight & Fat Mass | db/db | This compound (0.02% w/w) | Reduced fat mass without significant change in body weight. | [1][3] |
| Adipocyte Size | db/db | This compound (0.02% w/w) | Reduced compared to diabetic control. | [3][8] |
| Plasma Leptin | db/db | This compound (0.02% w/w) | Reduced compared to elevated levels in db/db control. | [1][3] |
| Hepatic Triglyceride | db/db | This compound (0.02% w/w) | Reduced hepatic triglyceride levels and lipid droplet accumulation. | [1][3][8] |
| HFD/STZ | This compound (0.005% w/w) | Markedly decreased hepatic triglyceride content. | [5][6] |
| Plasma Triglycerides & Cholesterol | D-galactose-induced | this compound (5 mg/kg) | Reduced plasma triglyceride and cholesterol levels. |[3][7] |
Table 3: Effects on Hepatic Enzymes and Inflammatory Markers
| Parameter | Mouse Model | Treatment Group | Result | Reference |
|---|---|---|---|---|
| Glucokinase (GK) Activity | db/db & HFD/STZ | This compound | Significantly increased hepatic GK activity and mRNA expression. | [3][5] |
| G6Pase & PEPCK Activity | db/db & HFD/STZ | This compound | Lowered hepatic G6Pase and PEPCK activity and mRNA expression. | [3][5] |
| Fatty Acid Synthase (FAS) | db/db | This compound (0.02% w/w) | Inhibited hepatic FAS activity. | [3][8] |
| Plasma Inflammatory Markers | db/db | This compound (0.02% w/w) | Decreased plasma levels of inflammatory markers. | [3][8] |
| HFD/STZ | This compound (0.005% w/w) | Significantly lowered plasma MCP-1 and TNF-α levels. | [5][6] |
| Adipose Tissue Inflammation | db/db | this compound (0.02% w/w) | Reduced mRNA expression of inflammatory markers in adipose tissue. |[3][8] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anti-diabetic effects by modulating several key signaling pathways involved in glucose metabolism, lipid regulation, and inflammation.
A. Enhancement of Insulin Signaling in Skeletal Muscle this compound has been shown to ameliorate hyperglycemia by enhancing glucose uptake in skeletal muscle.[3] This is achieved through the activation of the IRS-1/PI3K/Akt signaling pathway, which ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell.[3]
Caption: this compound enhances glucose uptake via the IRS-1/PI3K/Akt pathway.
B. Regulation of Hepatic Glucose and Lipid Metabolism In the liver, this compound helps to correct hyperglycemia and hepatic steatosis by modulating the expression and activity of key metabolic enzymes. It suppresses gluconeogenesis (glucose production) and lipogenesis (fat synthesis) while promoting glycolysis (glucose breakdown).[3][5]
Caption: this compound modulates key hepatic enzymes to control glucose and lipids.
Experimental Models and Protocols
The following section details the protocols for establishing diabetic mouse models and performing key analytical procedures to assess the efficacy of this compound.
Caption: General workflow for studying this compound in diabetic mouse models.
Protocol 1: Animal Model and this compound Administration
-
Animals: Use male C57BLKS/J-db/db mice (diabetic) and their lean db/+ littermates (non-diabetic control).
-
Acclimatization: Allow mice to acclimatize for at least one week upon arrival, with free access to standard chow and water.
-
Grouping: At approximately 5-6 weeks of age, divide mice into three groups (n=10 per group):
-
Group 1: db/+ (Non-diabetic control) on a standard diet.
-
Group 2: db/db (Diabetic control) on a standard diet.
-
Group 3: db/db + this compound on a standard diet supplemented with 0.02% (w/w) this compound.
-
-
Treatment Duration: Maintain the respective diets for 5 weeks.
-
Monitoring: Record body weight and food intake weekly.
B. High-Fat Diet/Streptozotocin (HFD/STZ) Model [2][5]
-
Animals: Use male C57BL/6J mice.
-
Diet-Induced Insulin Resistance: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 4 weeks to induce obesity and insulin resistance. A control group should receive a standard chow diet.
-
STZ Injection: After 4 weeks of HFD, administer a single low dose of STZ (e.g., 100-120 mg/kg body weight, dissolved in citrate buffer, pH 4.5) via intraperitoneal (IP) injection to induce partial β-cell destruction.
-
Diabetes Confirmation: One week after STZ injection, confirm diabetes by measuring fasting blood glucose levels. Mice with levels >250 mg/dL are considered diabetic.
-
Grouping and Treatment:
-
Group 1: Non-diabetic control on a standard diet.
-
Group 2: Diabetic control on HFD.
-
Group 3: Diabetic + this compound on HFD supplemented with 0.005% (w/w) this compound.
-
-
Treatment Duration: Continue the diets for an additional 5 weeks.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)[3][9]
-
Fasting: Fast the mice for 4-6 hours before the test, ensuring free access to water.[9]
-
Baseline Glucose: Weigh each mouse and take a baseline blood glucose reading (t=0) from the tail vein using a glucometer.
-
Glucose Administration: Administer D-glucose (2 g/kg body weight) via IP injection.[10]
-
Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection and measure blood glucose levels.[3][10]
-
Data Analysis: Plot the mean blood glucose concentration against time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 3: Pancreatic Histology and Immunohistochemistry[5][11]
-
Tissue Collection: At the end of the study, euthanize mice and carefully dissect the pancreas.
-
Fixation: Fix the pancreas in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).
-
Dehydrate, clear, and mount with a coverslip.
-
Examine under a microscope to assess islet morphology, looking for signs of shrinkage, edema, or necrosis in diabetic models.[11][12]
-
-
Immunohistochemistry for Insulin:
-
Perform antigen retrieval on rehydrated sections (e.g., using citrate buffer in a heat-block).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum (e.g., goat serum).
-
Incubate with a primary antibody against insulin (e.g., rabbit anti-insulin) overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP (e.g., goat anti-rabbit HRP).
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Analyze the insulin-positive area within the islets to quantify β-cell mass.[13]
-
Protocol 4: Western Blotting for PI3K/Akt Pathway Analysis[14][15]
-
Tissue Lysis: Homogenize frozen liver or skeletal muscle tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total-Akt, phospho-Akt (Ser473), total-PI3K, and phospho-PI3K overnight at 4°C with gentle agitation. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Hyperglycemia, Glucose Intolerance, Hepatic Steatosis, and Inflammation in High-Fat Diet/Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of this compound in a db/db Mouse Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Ameliorates Hyperglycemia, Glucose Intolerance, Hepatic Steatosis, and Inflammation in High-Fat Diet/Streptozotocin-Induced Diabetic Mice | MDPI [mdpi.com]
- 6. This compound Ameliorates Hyperglycemia, Glucose Intolerance, Hepatic Steatosis, and Inflammation in High-Fat Diet/Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antidiabetic and hepatoprotective effects of this compound on aged mice with D-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. IP Glucose Tolerance Test in Mouse [protocols.io]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Evaluating Myricitrin's Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of myricitrin using the well-established carrageenan-induced paw edema model in rodents. This document outlines the experimental protocols, data interpretation, and the underlying molecular mechanisms of action.
Introduction
This compound, a flavonoid glycoside found in various plants, is recognized for its antioxidant and anti-inflammatory properties. The carrageenan-induced paw edema model is a classical and highly reproducible acute inflammation model used for the screening and evaluation of potential anti-inflammatory therapeutics. This model mimics the cardinal signs of inflammation, including edema, and involves the release of a cascade of inflammatory mediators. These notes detail the methodology to assess this compound's efficacy in this model and explore its inhibitory effects on key inflammatory signaling pathways.
Data Presentation
The following tables represent typical quantitative data obtained from a carrageenan-induced paw edema study evaluating this compound.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 1.25 ± 0.08 | - |
| Carrageenan Control | - | 2.50 ± 0.12 | - |
| This compound | 25 | 2.05 ± 0.10* | 38.0% |
| This compound | 50 | 1.70 ± 0.09** | 64.0% |
| This compound | 100 | 1.45 ± 0.07 | 84.0% |
| Indomethacin (Reference) | 10 | 1.50 ± 0.08 | 80.0% |
*p<0.05, **p<0.01, ***p<0.001 compared to Carrageenan Control.
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-1β (pg/mg tissue) (Mean ± SEM) | IL-6 (pg/mg tissue) (Mean ± SEM) |
| Carrageenan Control | - | 150.2 ± 12.5 | 125.8 ± 10.2 | 200.5 ± 15.8 |
| This compound | 50 | 95.6 ± 8.1 | 78.4 ± 6.5 | 120.3 ± 10.1** |
| Indomethacin (Reference) | 10 | 88.9 ± 7.5 | 72.1 ± 5.9 | 110.7 ± 9.2*** |
**p<0.01, ***p<0.001 compared to Carrageenan Control.
Experimental Protocols
Animals
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are commonly used. Animals should be housed under standard laboratory conditions (12 h light/dark cycle, 22±2°C) with free access to food and water. All experimental procedures must be conducted in accordance with institutional animal care and use guidelines.
Materials and Reagents
-
This compound (purity >95%)
-
λ-Carrageenan (Type IV)
-
Indomethacin (positive control)
-
Normal saline (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Syringes and needles
Experimental Design and Procedure
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle Control (receives saline orally)
-
Group II: Carrageenan Control (receives saline orally + carrageenan injection)
-
Group III-V: this compound-treated (receive 25, 50, and 100 mg/kg this compound, p.o.)
-
Group VI: Reference Drug (receives 10 mg/kg Indomethacin, p.o.)
-
-
Drug Administration: Administer this compound, Indomethacin, or saline orally (p.o.) via gavage 60 minutes before the induction of inflammation.
-
Induction of Paw Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.[1]
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated by subtracting the initial paw volume (at 0 hour) from the paw volume at the respective time points.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
-
Biochemical Analysis (Optional): At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the inflamed paw tissue collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and IL-6 using ELISA kits.
Mechanism of Action: Signaling Pathways
Carrageenan injection initiates an inflammatory cascade primarily through the activation of Toll-like receptor 4 (TLR4). This leads to the downstream activation of two major pro-inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This compound exerts its anti-inflammatory effects by inhibiting these pathways.
Inhibition of the NF-κB Signaling Pathway
The activation of TLR4 by carrageenan triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate into the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
Inhibition of the MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are also activated downstream of TLR4. These kinases phosphorylate various transcription factors, such as AP-1, which further amplify the inflammatory response. This compound has been demonstrated to suppress the phosphorylation of key MAPK proteins, thereby dampening the production of inflammatory mediators.
Conclusion
The carrageenan-induced paw edema model provides a robust and reliable method for assessing the acute anti-inflammatory effects of this compound. The protocols and data presented here offer a framework for conducting such evaluations. The inhibitory action of this compound on the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent for inflammatory conditions. Further investigations into its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its clinical potential.
References
Unveiling the Neuroprotective Potential of Myricitrin in Parkinson's Disease Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the neuroprotective effects of Myricitrin in animal models of Parkinson's disease (PD). It is designed to furnish researchers, scientists, and drug development professionals with detailed application notes, experimental protocols, and a summary of key quantitative findings to facilitate further investigation into this compound as a potential therapeutic agent for Parkinson's disease.
Application Notes
This compound, a flavonoid glycoside found in various plants, has demonstrated significant neuroprotective properties in preclinical studies using animal models of Parkinson's disease. Its therapeutic potential appears to stem from a multi-faceted mechanism of action that includes the inhibition of monoamine oxidase (MAO), preservation of dopaminergic neurons, and modulation of neuroinflammatory and cell survival pathways.
One of the key findings is the dose-dependent neuroprotective effect of this compound in a 6-hydroxydopamine (6-OHDA)-induced mouse model of PD. Treatment with 60 mg/kg of this compound was shown to protect dopaminergic neurons from 6-OHDA-induced neurotoxicity in the substantia nigra[1]. In contrast, a lower dose of 30 mg/kg did not yield a significant neuroprotective effect, highlighting the importance of appropriate dose selection in experimental designs[1].
Furthermore, this compound has been identified as an inhibitor of MAO, an enzyme responsible for the degradation of dopamine. By inhibiting MAO, this compound can elevate dopamine levels in the brain, which is a key therapeutic strategy in managing Parkinson's disease[2]. This mechanism is supported by findings that this compound administration attenuated motor incoordination and improved striatal dopamine levels in a mouse model of PD[2].
The neuroprotective effects of this compound are also attributed to its ability to preserve the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis[1]. Additionally, this compound treatment has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for cell growth and survival, and to suppress the expression of tumor necrosis factor-α (TNF-α), an inflammatory cytokine, in activated microglia[1].
These findings collectively suggest that this compound warrants further investigation as a potential disease-modifying therapy for Parkinson's disease. Its ability to target multiple pathological pathways, including dopamine metabolism, neuroinflammation, and neuronal survival, makes it a promising candidate for drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the neuroprotective effects of this compound in animal models of Parkinson's disease.
Table 1: Effect of this compound on Dopaminergic Neuron Survival in a 6-OHDA Mouse Model
| Treatment Group | Dose (mg/kg) | Tyrosine Hydroxylase (TH)-Positive Neurons (% of Control) | Reference |
| Control | - | 100% | [1] |
| 6-OHDA | - | Significantly Reduced | [1] |
| 6-OHDA + this compound | 30 | No Significant Protection | [1] |
| 6-OHDA + this compound | 60 | Significant Protection | [1] |
Table 2: Effect of this compound on Biochemical and Behavioral Parameters in a Mouse Model of PD
| Treatment Group | Effect on Striatal Dopamine Levels | Effect on Motor Coordination | MAO Inhibition | Reference |
| PD Model | Decreased | Impaired | - | [2] |
| PD Model + this compound | Improved | Attenuated Incoordination | Yes | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Mouse Model
Objective: To create a unilateral lesion of the nigrostriatal dopaminergic pathway to model Parkinson's disease in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-Hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid (0.2 mg/mL in saline)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthetize the mice with an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic apparatus.
-
Dissolve 6-OHDA in cold saline containing 0.2 mg/mL ascorbic acid to prevent oxidation.
-
Create a small burr hole in the skull over the target injection site (e.g., medial forebrain bundle or striatum).
-
Slowly infuse a specific amount of the 6-OHDA solution into the target brain region using a Hamilton syringe.
-
After the infusion, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
This compound Administration
Objective: To systemically administer this compound to the animal models.
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., saline, dimethyl sulfoxide)
Procedure:
-
Prepare the this compound solution by dissolving it in the appropriate vehicle.
-
Administer this compound to the animals via the desired route, such as intraperitoneal (i.p.) injection or oral gavage.
-
The dosing regimen should be based on previous studies, for example, daily administration for a specified period before and/or after the induction of the PD model[1]. For instance, a dose of 60 mg/kg has been shown to be effective[1].
Immunohistochemistry for Tyrosine Hydroxylase (TH)
Objective: To visualize and quantify the survival of dopaminergic neurons in the substantia nigra.
Materials:
-
Mouse brain tissue sections
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit anti-TH)
-
Secondary antibody: biotinylated anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Perfuse the animals and post-fix the brain tissue.
-
Cryoprotect the brains and section them using a cryostat.
-
Mount the sections on slides.
-
Wash the sections and block non-specific binding sites.
-
Incubate the sections with the primary anti-TH antibody overnight.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the color reaction with DAB.
-
Dehydrate, clear, and coverslip the slides.
-
Quantify the number of TH-positive neurons using stereological methods.
Western Blotting for mTORC1 and TNF-α
Objective: To quantify the expression levels of key proteins in the signaling pathways affected by this compound.
Materials:
-
Brain tissue homogenates
-
Protein lysis buffer
-
Primary antibodies: anti-phospho-mTOR, anti-mTOR, anti-TNF-α, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Homogenize brain tissue samples in lysis buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent.
-
Incubate the membrane with the primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed neuroprotective signaling pathways of this compound.
Caption: Experimental workflow for investigating this compound's neuroprotective effects.
Caption: Proposed neuroprotective signaling pathways of this compound in Parkinson's disease.
References
- 1. This compound Ameliorates 6-Hydroxydopamine-Induced Dopaminergic Neuronal Loss in the Substantia Nigra of Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – a flavonoid isolated from the Indian olive tree (Elaeocarpus floribundus) – inhibits Monoamine oxidase in the brain and elevates striatal dopamine levels: therapeutic implications against Parkinson's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of Myricitrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of myricitrin derivatives and the evaluation of their efficacy. This compound, a flavonoid glycoside, and its aglycone, myricetin, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral effects.[1][2] However, their therapeutic potential can be limited by factors such as poor water solubility and bioavailability.[3] The synthesis of this compound derivatives is a promising strategy to overcome these limitations and enhance their pharmacological properties.
The following sections detail the synthesis of this compound derivatives, protocols for evaluating their biological activity, and a summary of their efficacy.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several methods, including the chemical modification of the myricetin scaffold followed by glycosylation, or the enzymatic synthesis of specific glycosides.
1.1. Protocol for Regioselective Synthesis of Myricetin Esters
This protocol describes a method for the regioselective synthesis of myricetin esters at the 3-hydroxyl position, a common strategy for creating derivatives with altered physicochemical properties.[4]
Materials:
-
Myricetin
-
Potassium carbonate (K₂CO₃)
-
Benzoyl chloride
-
Acetonitrile
-
Sulfuric acid (H₂SO₄)
-
Acids for esterification (e.g., salicylic acid, gallic acid)
-
Novozyme 435 (immobilized lipase)
-
Potassium hydroxide (KOH)
Procedure:
-
Protection of Hydroxyl Groups: To a solution of 2 mmol of myricetin (0.636 g) in 500 mL of 10% potassium carbonate solution, add 20 mmol of benzoyl chloride (2.3 mL). Stir the mixture for 1 hour at 35°C. The resulting precipitate is collected by filtration and dried.
-
Formation of Intermediate: Dissolve the dried product in 200 mL of acetonitrile and add 12 mL of concentrated sulfuric acid. Stir the reaction mixture at 80°C for 2 hours.
-
Enzymatic Esterification: Cool the solution, adjust the pH to 6 with a 10% alcoholic solution of potassium hydroxide, and add 0.5 g of Novozyme 435 catalyst and 2 mmol of the desired acid (e.g., salicylic acid). Stir the mixture for 6 hours at 50°C.
-
Deprotection: Filter the solution to remove the enzyme. Add 10 mL of a 10% alcoholic solution of potassium hydroxide and heat at 70°C for 7 minutes to hydrolyze the ester bonds at other positions, leaving the ester at the C3 position.[4]
-
Purification: The final product can be purified using column chromatography.
1.2. Protocol for Enzymatic Synthesis of Myricetin 3-O-galactoside
This protocol outlines the use of a whole-cell biocatalyst for the specific glycosylation of myricetin.[5][6] This method offers high regioselectivity and avoids the need for complex protection-deprotection steps.
Materials:
-
Engineered E. coli strain expressing a flavonol 3-O-galactosyltransferase (DkFGT) and genes for UDP-D-galactose biosynthesis.[5][6]
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Myricetin.
-
Phosphate-buffered saline (PBS), pH 6.0.
Procedure:
-
Culture of Engineered E. coli: Inoculate the engineered E. coli strain in LB medium with antibiotics and grow overnight at 37°C. Refresh the culture in a larger volume of LB medium and grow until the OD600 reaches 0.5.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.4 mM and incubating at 15°C for 24 hours.
-
Whole-Cell Biocatalysis: Harvest the cells by centrifugation and resuspend them in PBS buffer (pH 6.0). Add myricetin to the cell suspension.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 48 hours).
-
Extraction and Purification: After the reaction, extract the myricetin glycoside from the culture medium and purify it using techniques such as high-performance liquid chromatography (HPLC).
Evaluation of Biological Efficacy
The following protocols are essential for evaluating the improved efficacy of the synthesized this compound derivatives.
2.1. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
96-well plates
-
Cells of interest (e.g., cancer cell lines)
-
Cell culture medium
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.
-
Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
2.2. Western Blot for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate how this compound derivatives affect cellular signaling pathways, such as the PI3K/Akt pathway.[4][8]
Materials:
-
Cells treated with this compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-PI3K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
2.3. DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common method to determine the antioxidant capacity of compounds.[9][10][11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.2 mM in methanol)
-
This compound derivatives at various concentrations
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of the this compound derivative solution at different concentrations to the wells.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
2.4. In Vitro Antiviral Assay (Half-Leaf Method for TMV)
This method is used to evaluate the in vivo antiviral activity of compounds against Tobacco Mosaic Virus (TMV).[13][14]
Materials:
-
Tobacco plants (e.g., Nicotiana tabacum)
-
TMV solution
-
This compound derivatives at various concentrations
-
Phosphate buffer
Procedure:
-
Inoculation: Inoculate the left side of a tobacco leaf with a mixture of the TMV solution and the this compound derivative solution. Inoculate the right side of the same leaf with a mixture of the TMV solution and a solvent control.
-
Incubation: Keep the plants in a greenhouse for 2-3 days for local lesions to develop.
-
Lesion Counting: Count the number of local lesions on both sides of the leaf.
-
Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the number of lesions on the control side, and T is the number of lesions on the treated side.
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison of the efficacy of different this compound derivatives.
Table 1: Cytotoxicity of this compound Derivatives against MDA-MB-231 Human Breast Cancer Cells
| Compound | IC50 (µM) |
| Myricetin | > 100 |
| Derivative 6d | 0.91 |
| ... | ... |
Table 2: Antiviral Activity of Myricetin Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | Curative Activity EC50 (µg/mL) | Protective Activity EC50 (µg/mL) |
| Ningnanmycin (Control) | 235.6[13] | 263.2[13] |
| Derivative A4 | 131.6[13] | - |
| Derivative A23 | 138.5[13] | - |
| Derivative A26 | 118.9[13] | 162.5[13] |
| Derivative A24 | - | 117.4[13] |
| ... | ... | ... |
Table 3: Antibacterial Activity of Myricetin Derivatives
| Compound | Target Bacteria | EC50 (µg/mL) |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 69.1[15] |
| Thiodiazole-copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 52.9[15] |
| Derivative D6 | Xanthomonas oryzae pv. oryzae (Xoo) | 18.8[15] |
| Azoxystrobin (Control) | Phomopsis sp. | 50.7[15] |
| Fluopyram (Control) | Phomopsis sp. | 71.8[15] |
| Derivative D1 | Phomopsis sp. | 16.9[15] |
| ... | ... | ... |
Visualization of Pathways and Workflows
Signaling Pathway
This compound and its derivatives often exert their biological effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its inhibition is a key mechanism for the anticancer effects of many flavonoids.
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives involves several key stages, from initial synthesis to final biological characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. Enzymatic synthesis of myricetin 3-O-galactoside through a whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of Quercetin and Myricetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of myricetin 3- O-galactoside through a whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.4.4. ABTS Assay [bio-protocol.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. mdpi.com [mdpi.com]
- 13. addgene.org [addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Myricitrin Solubility for In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a myricitrin stock solution?
A1: The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO. For example, its solubility is reported to be at least 46.4 mg/mL and can reach up to 93 mg/mL (200.26 mM).[1][2] Ethanol can also be used, but the solubility is significantly lower, around 1 mg/mL.[2] Due to its poor aqueous solubility, dissolving this compound directly in water or buffers is not recommended.
Q2: How should I prepare a this compound stock solution?
A2: To prepare a this compound stock solution, dissolve the powdered compound in fresh, high-quality DMSO to your desired concentration (e.g., 10 mM, 20 mM, or higher). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1] It is crucial to ensure the this compound is completely dissolved before storing.
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, which should maintain stability for up to one year. For shorter-term storage, -20°C is suitable for up to one month.[1] Always protect the stock solution from light.[1]
Q4: I've prepared my stock solution in DMSO. How do I prepare the working solution for my cell culture experiment?
A4: To prepare a working solution, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is critical to add the stock solution to the pre-warmed (37°C) medium and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem: this compound precipitates out of solution when I add it to my cell culture medium.
This is a common issue known as "solvent shock," where a compound that is soluble in an organic solvent like DMSO precipitates when introduced into an aqueous environment like cell culture medium.
Potential Causes and Solutions:
-
Final Concentration is Too High: this compound has limited solubility in aqueous solutions. If your final concentration is too high, it will precipitate.
-
Solution: Try lowering the final concentration of this compound in your experiment.
-
-
High DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and can also contribute to precipitation upon dilution.
-
Solution: Ensure the final DMSO concentration in your culture medium is at a non-toxic level, generally below 0.5%. Perform a vehicle control with the same final DMSO concentration to assess any solvent effects.
-
-
Improper Mixing: Adding the DMSO stock directly to the medium without adequate mixing can lead to localized high concentrations and immediate precipitation.
-
Solution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing to ensure rapid and uniform dispersion.
-
-
Temperature of Medium: Adding a cold stock solution to cold medium can decrease solubility.
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.
-
Problem: I observe a precipitate in my culture plates hours or days after treatment.
Potential Causes and Solutions:
-
Compound Instability: this compound may degrade or precipitate over time in the culture medium.
-
Solution: Consider refreshing the medium with freshly prepared this compound working solution at regular intervals for long-term experiments.
-
-
Interaction with Media Components: Components in the serum or medium could interact with this compound, leading to precipitation.
-
Solution: If using serum, try reducing the serum concentration or using a serum-free medium if your cell line permits. You can also test for precipitation in the medium without cells to rule out cell-mediated effects.
-
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 46.4 mg/mL | [1] |
| 93 mg/mL (200.26 mM) | [2] | |
| Ethanol | ~1 mg/mL | [2] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Preparation of Stock Solution (e.g., 20 mM): a. Calculate the mass of this compound required. The molecular weight of this compound is 464.38 g/mol . For 1 mL of a 20 mM stock solution, you will need: 0.020 mol/L * 0.001 L * 464.38 g/mol = 0.0092876 g = 9.29 mg b. Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the corresponding volume of DMSO (in this case, 1 mL) to the tube. d. Vortex the tube thoroughly until the this compound is completely dissolved. If needed, briefly sonicate or warm the tube to 37°C to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. g. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
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Preparation of Working Solution (e.g., 20 µM): a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform a serial dilution. For a 1000-fold dilution to get a 20 µM working solution from a 20 mM stock, you would add 1 µL of the stock solution for every 1 mL of medium. d. While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. e. Mix the working solution thoroughly by gentle inversion or pipetting. f. Use the freshly prepared working solution immediately for your cell-based assay.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound's modulation of key signaling pathways.
References
Myricitrin in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of myricitrin in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
Q2: What are the signs of this compound degradation in my cell culture medium?
A2: Visual signs of degradation can include a change in the color of the medium. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can quantify the concentration of this compound over time.[4][5][6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[7] It is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for up to one month or six months, respectively.[8][9] When preparing your working concentration in cell culture media, ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[8]
Q4: Can this compound affect cellular signaling pathways?
A4: Yes, this compound and its aglycone, myricetin, are known to modulate several key signaling pathways. These include the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival, proliferation, and apoptosis.[10][11] this compound has been shown to exert anti-inflammatory effects by blocking the activation of NF-κB and MAPK signaling pathways.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | This compound Degradation: The concentration of active this compound may be decreasing over the course of your experiment, leading to variability. | 1. Perform a time-course stability study of this compound in your specific cell culture medium and conditions (see Experimental Protocols).2. Prepare fresh this compound-containing media for long-term experiments or replenish the media at regular intervals.3. Consider the use of a stabilized form of this compound if available. |
| Low cell viability or cytotoxicity | High this compound Concentration: The concentration of this compound used may be toxic to your specific cell line.[13][14]Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | 1. Perform a dose-response experiment (e.g., MTT or CCK-8 assay) to determine the optimal, non-toxic concentration of this compound for your cells.[15][16]2. Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Precipitate formation in the culture medium | Poor Solubility: this compound has low aqueous solubility and may precipitate when diluted from a concentrated stock into the aqueous culture medium.[7] | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.2. After diluting the stock solution, gently mix the medium and visually inspect for any precipitate before adding it to the cells. |
| Observed biological effect does not align with expected signaling pathway modulation | Off-Target Effects: this compound may have other biological activities or affect other signaling pathways not initially considered.Cell Line Specificity: The cellular response to this compound can be cell-type specific. | 1. Review the literature for other known targets of this compound.2. Use specific inhibitors or activators of the signaling pathway of interest to confirm the mechanism of action.3. Validate your findings in a different cell line. |
Data Presentation
As there is no direct quantitative data for this compound stability in cell culture media found in the literature, the following table is a template that researchers can use to present their own stability study results.
Table 1: Stability of this compound (50 µM) in DMEM with 10% FBS at 37°C and 5% CO₂ (Example Data)
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 50.0 | 100 |
| 2 | 48.5 | 97 |
| 4 | 46.2 | 92.4 |
| 8 | 42.1 | 84.2 |
| 24 | 30.5 | 61 |
| 48 | 15.8 | 31.6 |
| 72 | 5.2 | 10.4 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time using HPLC.
1. Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid (HPLC grade)
-
Water (HPLC grade)
2. Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare this compound-Containing Medium: Dilute the this compound stock solution in your cell culture medium to your desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is consistent with your planned experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: At each time point, remove one tube from the incubator and store it at -80°C until analysis. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation for HPLC: Thaw the samples and centrifuge to pellet any precipitates. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method. A general method involves a C18 column with a gradient elution using a mobile phase of acetonitrile and acidified water (e.g., with 0.1% formic acid).[4][5][6] Detection is typically performed with a UV detector at a wavelength of around 355-370 nm.[4]
-
Data Analysis: Create a standard curve using known concentrations of this compound. Use the standard curve to quantify the concentration of this compound in your samples at each time point. Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Caption: this compound's modulation of key signaling pathways.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound | CAS:17912-87-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Gastrointestinal stability of dihydromyricetin, myricetin, and this compound: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated high-throughput HPLC method for the analysis of flavonol aglycones myricetin, quercetin, and kaempferol in Rhus coriaria L. using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Effects of this compound and Relevant Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant effect of this compound on hyperglycemia-induced oxidative stress in C2C12 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Myricitrin Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in enhancing the in vivo bioavailability of Myricitrin.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound, and its aglycone Myricetin, is primarily due to two factors:
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Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3]
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Extensive Metabolism: this compound can be metabolized by intestinal microflora.[4][5] This can involve deglycosylation (removal of the rhamnose sugar) to form Myricetin, followed by further degradation.[5] Additionally, like many flavonoids, it may be subject to first-pass metabolism in the liver.
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the solubility, and consequently the bioavailability, of this compound. These include:
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Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of an oil, a surfactant, and a co-surfactant that spontaneously form fine oil-in-water microemulsions in the GI tract.[6][7]
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Nanosuspensions: Sub-micron colloidal dispersions of the pure drug, which increase the surface area for dissolution.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its solubility.[9][10]
-
Nanoformulations (e.g., Nanomicelles, Liposomes, Phytosomes): Encapsulating this compound in nanocarriers can improve its solubility, stability, and absorption.[1][11][12][13]
-
Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of this compound.[2][9]
Q3: How much can these strategies improve the bioavailability of this compound/Myricetin?
A3: The reported improvements in bioavailability vary depending on the formulation and the animal model used. The following table summarizes some of the reported quantitative data:
| Formulation Strategy | Compound | Fold Increase in Relative Bioavailability (Compared to Free Compound) | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | This compound | 2.47 | [6] |
| SMEDDS (Formulation F08) | Myricetin | 6.33 | [7] |
| SMEDDS (Formulation F04) | Myricetin | 5.13 | [7] |
| Nanosuspension (stabilized with Soya lecithin) | Myricetin | 3.57 | [8] |
| Nanosuspension (stabilized with HP-β-CD+TPGS) | Myricetin | 2.96 | [8] |
| Supramolecular Aggregates (with Kolliphor® HS15) | Myricetin | 2.17 | [14] |
| HP-β-CD Inclusion Complex | Myricetin | 9.4 | [9] |
| Microemulsion | Myricetin | 14.43 | [15] |
Troubleshooting Guides
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Q: My this compound SMEDDS formulation is not forming a clear microemulsion upon dilution, or it is showing signs of precipitation. What could be the cause?
A: This issue typically arises from an imbalance in the formulation components.
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Poor Solubility in Oil Phase: this compound may have limited solubility in the selected oil. Consider screening different oils to find one with higher solubilizing capacity for this compound.
-
Incorrect Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant (Smix) is critical for the formation of a stable microemulsion. You may need to construct a pseudo-ternary phase diagram to identify the optimal ratio that provides a large microemulsion region.
-
Insufficient Surfactant Concentration: The amount of surfactant may not be sufficient to reduce the interfacial tension effectively and stabilize the nano-sized droplets. Try increasing the concentration of the Smix in your formulation.
-
Drug Precipitation: The drug may be precipitating out upon dilution. This can happen if the drug is not fully solubilized in the SMEDDS pre-concentrate or if the microemulsion cannot maintain the drug in a solubilized state upon dilution. Re-evaluate the solubility of this compound in the individual components and the final formulation.
Nanosuspensions
Q: I am observing particle aggregation and instability in my this compound nanosuspension over time. How can I prevent this?
A: Particle aggregation is a common challenge in nanosuspension formulation, often due to high surface energy.
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Inadequate Stabilization: The choice and concentration of stabilizers are crucial. Consider using a combination of stabilizers, such as a lecithin with a non-ionic surfactant like TPGS or a polymer like HPMC.[8]
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Electrostatic and Steric Hindrance: Ensure your stabilizer provides sufficient electrostatic repulsion (as indicated by a higher absolute zeta potential) and/or steric hindrance to prevent particles from coming into close contact.
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Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using polymers that adsorb to the particle surface and reduce the dissolution of smaller particles.
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Storage Conditions: Store the nanosuspension at an appropriate temperature. Freezing and thawing cycles can induce aggregation.
Amorphous Solid Dispersions (ASDs)
Q: My this compound ASD is showing signs of recrystallization during storage. What can I do to improve its stability?
A: Maintaining the amorphous state is key to the performance of an ASD.
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Polymer Selection: The chosen polymer should have good miscibility with this compound and a high glass transition temperature (Tg) to reduce molecular mobility. Polymers like polyvinylpyrrolidone (PVP) have been shown to be effective.[9][10]
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Drug Loading: High drug loading can increase the tendency for recrystallization. You may need to reduce the concentration of this compound in the dispersion.
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Moisture: Water can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates recrystallization. Store the ASD in a desiccated, low-humidity environment.
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Preparation Method: The method of preparation (e.g., solvent evaporation, spray drying, hot-melt extrusion) can influence the homogeneity and stability of the ASD. Ensure the solvent is completely removed during preparation, as residual solvent can also act as a plasticizer.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SMEDDS
This protocol is adapted from methodologies described for preparing self-microemulsifying drug delivery systems.[6][7]
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Screening of Excipients:
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Determine the solubility of this compound in various oils (e.g., ethyl oleate, Capryol 90), surfactants (e.g., Cremophor EL35, Cremophor RH 40), and co-surfactants (e.g., dimethyl carbinol, Transcutol HP).
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Add an excess amount of this compound to a known volume of each excipient. Shake for 48-72 hours at a constant temperature.
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Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method. Select the excipients with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
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Select the best oil, surfactant, and co-surfactant based on the screening.
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Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
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For each Smix ratio, mix with the oil at different weight ratios (e.g., from 9:1 to 1:9).
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Titrate each oil/Smix mixture with water dropwise under gentle agitation.
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Observe the mixture for transparency and flowability. The points where clear, isotropic microemulsions form are plotted on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of this compound-Loaded SMEDDS:
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Select a formulation from the microemulsion region of the phase diagram.
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Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
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Add the calculated amount of this compound to the mixture.
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Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS pre-concentrate with a suitable aqueous medium (e.g., water or simulated gastric fluid) and measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of this compound in the formulation. For SMEDDS, this is typically close to 100% as the drug is dissolved. A common approach is to dilute the SMEDDS, centrifuge to separate any undissolved drug, and measure the drug content in the supernatant.
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats
This in situ model is used to assess the intestinal permeability of this compound from different formulations.
-
Animal Preparation:
-
Fast male Sprague-Dawley rats overnight (12-18 hours) with free access to water.
-
Anesthetize the rats with an appropriate anesthetic (e.g., urethane or isoflurane).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline abdominal incision to expose the small intestine.
-
-
Intestinal Segment Isolation:
-
Carefully select a segment of the small intestine (e.g., jejunum, approximately 10 cm long).
-
Ligate both ends of the segment and cannulate with flexible tubing.
-
Gently flush the intestinal segment with warm saline (37°C) to remove any residual contents.
-
-
Perfusion:
-
Connect the inlet cannula to a perfusion pump and the outlet cannula to a collection tube.
-
Perfuse the segment with warm (37°C) Krebs-Ringer buffer for 30 minutes to allow the intestine to stabilize.
-
After stabilization, switch to the perfusion solution containing the this compound formulation (e.g., free this compound suspension vs. This compound-SMEDDS diluted in buffer).
-
Perfuse at a constant flow rate (e.g., 0.2 mL/min).
-
Collect the perfusate at regular intervals (e.g., every 15 minutes) for 2 hours.
-
-
Sample Analysis and Calculation:
-
Measure the volume of the perfusate collected at each interval.
-
Determine the concentration of this compound in the initial perfusion solution and in the collected perfusate samples using a validated HPLC method.
-
Calculate the absorption rate constant (Ka) and the effective permeability coefficient (Peff) using appropriate equations that account for the change in drug concentration and the dimensions of the intestinal segment.
-
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Mechanism of SMEDDS for enhancing this compound absorption.
Caption: Myricetin's inhibitory effect on the PI3K/Akt pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the metabolites of this compound produced by human intestinal bacteria in vitro using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of stabilizing agents on the development of myricetin nanosuspension and its characterization: an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myricetin Amorphous Solid Dispersions—Antineurodegenerative Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Method for enhancing bioavailability of myricetin based on self‐assembly of casein–myricetin nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Myricitrin Nanoparticle Formulation for Drug Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myricitrin nanoparticle formulations.
Part 1: Frequently Asked Questions (FAQs)
1. What are the main challenges in formulating this compound nanoparticles?
This compound, a flavonoid glycoside, presents several formulation challenges primarily due to its physicochemical properties. Key issues include its low aqueous solubility and potential for instability, which can impact encapsulation efficiency, drug loading, and the overall stability of the nanoparticle formulation. Overcoming these challenges is crucial for developing an effective drug delivery system.
2. Which nanoparticle systems are suitable for this compound delivery?
Several nanoparticle systems can be adapted for this compound delivery, drawing from experience with the structurally similar flavonoid, myricetin. These include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds like this compound, potentially enhancing their stability and bioavailability.[1][2]
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs, NLCs have a less ordered lipid core, which can improve drug loading and reduce drug expulsion during storage.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, offering controlled release profiles.
-
Phytosomes: These are complexes of the natural compound and phospholipids that can improve solubility and bioavailability.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems form nanoemulsions in situ, which can enhance the solubility and absorption of poorly water-soluble drugs.[3]
3. What are the key characterization techniques for this compound nanoparticles?
A thorough characterization is essential to ensure the quality and efficacy of this compound nanoparticles. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (polydispersity index or PDI), and zeta potential (an indicator of colloidal stability).[4][5]
-
Electron Microscopy (SEM and TEM): To visualize the morphology and surface characteristics of the nanoparticles.[4][5]
-
X-ray Diffraction (XRD): To assess the crystalline nature of the nanoparticles and the encapsulated drug.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the encapsulation of this compound and identify interactions between the drug and the carrier material.
-
UV-Vis Spectroscopy: Often used to quantify the amount of encapsulated this compound for determining encapsulation efficiency and drug loading.[4][5]
4. How does this compound exert its therapeutic effects at a cellular level?
This compound has been shown to exert cardioprotective effects by activating the PI3K/Akt signaling pathway.[6] This pathway is crucial for cell survival and proliferation. By activating this pathway, this compound can help protect cells from damage. The aglycone form, myricetin, has been extensively studied and is known to inhibit the PI3K/Akt/mTOR pathway in cancer cells, which can lead to reduced cell proliferation and angiogenesis.[7][8][9][10]
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound nanoparticles. Much of this guidance is based on experience with the closely related flavonoid, myricetin, and should be adapted as needed.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency | Poor solubility of this compound in the lipid/polymer matrix. | - Optimize the solvent system used during formulation.- For lipid-based nanoparticles, consider using a combination of solid and liquid lipids (NLCs) to create a less ordered matrix that can better accommodate the drug.- Adjust the drug-to-carrier ratio. |
| Drug partitioning into the external aqueous phase. | - Modify the pH of the aqueous phase to reduce the ionization and aqueous solubility of this compound. | |
| Nanoparticle Aggregation | Insufficient stabilization of the nanoparticles. | - Optimize the concentration of the surfactant or stabilizing agent.- Measure the zeta potential; a value greater than ±30 mV generally indicates good stability. If the zeta potential is low, consider using a charged surfactant.- For long-term storage, consider lyophilization with a suitable cryoprotectant. |
| High concentration of nanoparticles. | - Store nanoparticles at a lower concentration. | |
| Inconsistent Particle Size | Inefficient homogenization or sonication. | - Optimize the homogenization speed and time, or the sonication amplitude and duration.- Ensure the temperature during formulation is well-controlled. |
| Suboptimal formulation parameters. | - Systematically vary the concentrations of lipids, polymers, and surfactants to find the optimal formulation. | |
| Poor In Vitro Drug Release | Strong binding of this compound to the nanoparticle matrix. | - Modify the composition of the nanoparticle to tune the drug-matrix interactions.- Incorporate release-enhancing excipients. |
| Inappropriate release medium. | - Ensure the release medium provides sink conditions (the concentration of the drug in the medium should not exceed 10-15% of its saturation solubility).- The pH of the release medium should be relevant to the intended application (e.g., pH 7.4 for physiological conditions, pH 5.5 for a tumor microenvironment).[11] |
Part 3: Data Presentation
The following tables summarize quantitative data for this compound and myricetin nanoparticle formulations from various studies.
Table 1: Physicochemical Properties of this compound/Myricetin Nanoparticles
| Nanoparticle Type | Active Compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Silver Nanoparticles | This compound | 45.35 | Not Reported | Not Reported | [4][5] |
| Polymeric Nanoparticles | Myricetin | 30.6 - 43.2 | Not Reported | +11 to +23 | [12] |
| Nanophytosomes | Myricetin | 291.11 | Not Reported | Not Reported | [13] |
| Nanofibers | Myricetin | Not Reported | Not Reported | Not Reported | [14] |
| Starch Nanoparticles | Myricetin | Not Reported | Not Reported | Not Reported | [15] |
Table 2: Drug Loading and Encapsulation Efficiency of this compound/Myricetin Nanoparticles
| Nanoparticle Type | Active Compound | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Myricetin | ~4 - 6.2 | ~22 - 27 | [12] |
| Nanophytosomes | Myricetin | Not Reported | 93 | [13] |
| Nanofibers | Myricetin | Not Reported | >98 | [14] |
| Starch Nanoparticles | Myricetin | Not Reported | Not Reported (Adsorption capacity: 453 mg/g) | [15] |
Table 3: In Vitro Drug Release of Myricetin Nanoparticles
| Nanoparticle Type | Release Medium (pH) | Cumulative Release (%) | Time (hours) | Reference |
| Polymeric Nanoparticles | 7.2 | ~90 | 1 | [12] |
| Starch Nanoparticles | 2.0 and 7.0 | Sustained Release | Not Specified | [15] |
| Solid Lipid Nanoparticles | 7.4 | Sustained Release | >8 | [16] |
| Nanostructured Lipid Carriers | 7.4 and 5.5 | ~76 (pH 5.5) | 120 | [11] |
Table 4: Cytotoxicity of this compound/Myricetin Nanoparticles
| Nanoparticle Type | Cell Line | IC50 (µg/mL) | Reference |
| This compound-Silver Nanoparticles | ACHN (Kidney Cancer) | 54.21 ± 0.06 | [4][5] |
| This compound-Silver Nanoparticles | HepG2 (Liver Cancer) | 33.36 ± 2.25 | [4][5] |
| Myricetin-Silver Nanoparticles | HCT116 (Colorectal Cancer) | 34.04 | [17] |
Part 4: Experimental Protocols
Preparation of this compound-Mediated Silver Nanoparticles (Green Synthesis)
This protocol is adapted from the synthesis of this compound-mediated silver nanoparticles.
Materials:
-
This compound
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Silver nitrate (AgNO₃)
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of silver nitrate in deionized water.
-
In a clean glass flask, add the this compound solution to the silver nitrate solution while stirring. The final concentrations and ratios should be optimized for desired nanoparticle characteristics.
-
Observe the color change of the solution, which indicates the formation of silver nanoparticles.[18]
-
Continue stirring the solution for a specified period at a controlled temperature to ensure the completion of the reaction.
-
The resulting nanoparticle suspension can be purified by centrifugation and washing with deionized water to remove any unreacted components.
Preparation of Myricetin Solid Lipid Nanoparticles (SLNs)
This protocol for myricetin can serve as a starting point for developing a this compound SLN formulation.
Materials:
-
Myricetin (or this compound)
-
Solid lipid (e.g., Gelucire)
-
Surfactant (e.g., Tween 80, Poloxamer 407)
-
Deionized water
-
Optional: Fat-soluble antioxidant
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse the myricetin and optional fat-soluble antioxidant in the molten lipid.[16]
-
Prepare an aqueous phase by dissolving the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nano-range.
-
The resulting nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified if necessary.
In Vitro Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxicity of nanoparticle formulations.
Materials:
-
Cells (e.g., cancer cell line of interest)
-
Cell culture medium
-
This compound nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.[4]
-
The next day, replace the medium with fresh medium containing various concentrations of the this compound nanoparticle suspension. Include appropriate controls (untreated cells, vehicle control).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[4]
-
After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Part 5: Visualizations
Experimental Workflows
References
- 1. Solid Lipid Nanoparticles of this compound Have Antioxidant and Antidiabetic Effects on Streptozotocin-Nicotinamide-Induced Diabetic Model and Myotube Cell of Male Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles of this compound Have Antioxidant and Antidiabetic Effects on Streptozotocin-Nicotinamide-Induced Diabetic Model and Myotube Cell of Male Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. phcogj.com [phcogj.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJNANO - Coordination-assembled myricetin nanoarchitectonics for sustainably scavenging free radicals [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. Fabrication, characterization and evaluation of myricetin adsorption onto starch nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myricetin solid lipid nanoparticles: Stability assurance from system preparation to site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Addressing Myricitrin pro-oxidant activity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pro-oxidant activity of myricitrin at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound exhibit pro-oxidant activity?
A1: this compound, a flavonoid glycoside, is generally known for its antioxidant properties. However, under specific experimental conditions, particularly at higher concentrations, it can display pro-oxidant effects. The primary factors influencing this switch are:
-
Presence of Transition Metal Ions: The pro-oxidant activity of this compound is significantly enhanced in the presence of transition metals like copper (Cu²⁺) and likely iron (Fe³⁺), a phenomenon well-documented for its aglycone, myricetin.[1][2] this compound can reduce these metal ions (e.g., Cu²⁺ to Cu⁺), which then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.
-
High Concentrations: Pro-oxidant effects are typically observed at higher concentrations of this compound. For instance, in SH-SY5Y neuroblastoma cells, pro-oxidant activity was noted at concentrations of 10 and 20 µg/mL in the presence of copper.
-
Cellular Redox Environment: The baseline oxidative stress level of the cells and the absence of other potent antioxidants, such as ascorbic acid, can favor the pro-oxidant pathway.[1][3]
Q2: What is the underlying mechanism of this compound's pro-oxidant activity?
A2: The pro-oxidant mechanism of this compound involves a cascade of events, primarily centered around the redox cycling of metal ions and the subsequent generation of reactive oxygen species (ROS). This leads to cellular damage through the activation of specific signaling pathways.
-
Redox Cycling of Metal Ions: this compound can donate an electron to a transition metal ion like Cu²⁺, reducing it to Cu⁺. This reduced metal ion can then react with hydrogen peroxide (H₂O₂) to produce a highly reactive hydroxyl radical (•OH) and regenerate the oxidized metal ion, which can then be reduced again by another this compound molecule, thus creating a catalytic cycle of ROS production.
-
Induction of Oxidative Stress: The excessive production of ROS overwhelms the cell's antioxidant defense systems, leading to oxidative stress. This is characterized by an increase in intracellular ROS levels and a decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG).
-
Activation of Stress-Signaling Pathways: Increased ROS can activate stress-activated protein kinase (SAPK) pathways, such as the p38 mitogen-activated protein kinase (MAPK) and p53 signaling pathways. Activation of the ROS/p53/p38 axis has been shown to be a key mediator of this compound-induced cell death in the presence of copper.
Q3: What are the observable cellular effects of this compound's pro-oxidant activity?
A3: The pro-oxidant activity of this compound at high concentrations can lead to several detrimental cellular effects, including:
-
Decreased Cell Viability: Increased oxidative stress and the activation of cell death pathways result in a significant reduction in cell viability.
-
DNA Damage: The generation of hydroxyl radicals can cause damage to cellular macromolecules, including DNA strand breaks.
-
Apoptosis and Necrosis: Activation of the p53 and p38 pathways can trigger programmed cell death (apoptosis). At very high levels of oxidative stress, necrotic cell death may also occur.
-
Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.
Troubleshooting Guides
Issue 1: Inconsistent or no observable pro-oxidant effect of this compound.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too Low | The pro-oxidant effect is concentration-dependent. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1-100 µM). |
| Absence of Transition Metal Ions | The pro-oxidant activity of many flavonoids is metal-dependent. Ensure the presence of a controlled concentration of copper (e.g., CuSO₄) or iron (e.g., FeCl₃, Fe-NTA) in your experimental system. |
| Presence of Potent Antioxidants | Components in the cell culture medium (e.g., ascorbic acid, phenol red) can scavenge ROS and mask the pro-oxidant effect.[1] Consider using a serum-free or antioxidant-free medium for the duration of the experiment. |
| Cell Type and Density | Different cell lines have varying sensitivities to oxidative stress. Ensure your chosen cell line is appropriate and maintain consistent cell seeding densities across experiments. |
| Purity of this compound | Impurities in the this compound sample could interfere with the assay. Use a high-purity grade of this compound. |
Issue 2: High background signal in ROS detection assays (e.g., DCFH-DA).
| Possible Cause | Troubleshooting Step |
| Autoxidation of DCFH-DA Probe | The DCFH-DA probe can auto-oxidize, leading to a high background signal. Prepare the probe solution fresh immediately before use and protect it from light. |
| Interaction of this compound with the Probe | Flavonoids can sometimes directly interact with the assay reagents. Include a cell-free control with this compound and the DCFH-DA probe to assess for any direct interaction. |
| Photobleaching | Exposure of the fluorescent probe to light can cause photobleaching and inconsistent results. Minimize light exposure during incubation and measurement steps. |
| Cellular Stress During Assay | Washing steps and changes in media can induce cellular stress and transient ROS production. Handle cells gently and minimize the duration of washing and incubation steps. |
Issue 3: Variability in cell viability assays (e.g., MTT).
| Possible Cause | Troubleshooting Step |
| Interference of this compound with MTT Reduction | This compound, as a reducing agent, may directly reduce the MTT reagent, leading to false-positive results. Include a cell-free control with this compound and MTT to check for direct reduction. |
| Incomplete Solubilization of Formazan Crystals | Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient period with gentle shaking. |
| Phenol Red Interference | Phenol red in the culture medium can interfere with the absorbance reading. Use a medium without phenol red or use a background control with medium only. |
| Inconsistent Incubation Times | Adhere to consistent incubation times for both the this compound treatment and the MTT reagent. |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability and ROS Production in SH-SY5Y Cells (in the presence of 0.5 mM CuSO₄)
| This compound Concentration (µg/mL) | Cell Viability (% of control) | Intracellular ROS Production (% increase over copper-only group) |
| 0 | 74.79 ± 3.3 | 0 |
| 10 | 57.4 | 53.7 |
| 20 | 39.4 | 118.9 |
Table 2: Concentration-Dependent Pro-oxidant Effect of Myricetin (Aglycone of this compound) in the Presence of Iron
| Myricetin Concentration (µM) | System | Observed Effect |
| 16-63 | FeCl₃ | Peak TBARS production (lipid peroxidation) |
| 31-250 | FeEDTA | Peak TBARS production (lipid peroxidation) |
| >63 (FeCl₃) / >250 (FeEDTA) | FeCl₃ / FeEDTA | Decreased pro-oxidant effect |
| 75 | Bleomycin-Fe³⁺ | Acceleration of DNA damage |
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
Methodology:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS). Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Treatment: Add fresh culture medium containing various concentrations of this compound, with or without the metal ion co-factor (e.g., CuSO₄), to the respective wells. Include appropriate controls (untreated cells, cells with metal ion only).
-
Incubation: Incubate the plate for the desired duration (e.g., 1-24 hours) at 37°C.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Assessment of Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Methodology:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat them with different concentrations of this compound (with or without metal ions) for the desired time period.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Evaluation of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in single cells. When subjected to electrophoresis, the fragmented DNA of damaged cells migrates out of the nucleus, forming a "comet tail," while the intact DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: After treatment with this compound, harvest the cells and prepare a single-cell suspension in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA. Apply a voltage to separate the fragmented DNA.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.
Visualizations
Caption: this compound pro-oxidant signaling pathway.
Caption: Experimental workflow for assessing this compound pro-oxidant activity.
References
- 1. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
Myricitrin Animal Study Technical Support Center
Welcome to the technical support center for researchers utilizing Myricitrin in animal studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal route of administration for this compound in rodent models?
A1: The most common and effective routes of administration for this compound in mice and rats are oral (p.o.) and intraperitoneal (i.p.).[1][2] Oral gavage is frequently used for studies mimicking human consumption and for longer-term dosing schedules.[3] The i.p. route often results in higher bioavailability and may be chosen for acute studies or when a more direct systemic exposure is desired.[2]
Q2: this compound has poor water solubility. How do I prepare it for animal administration?
A2: Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization or suspension. For oral administration, this compound can be suspended in vehicles like corn oil or a 0.1% carboxymethyl cellulose (CMC) solution.[4][5] It is crucial to ensure a uniform suspension before each administration. For i.p. injections, preparing a clear solution is preferable to avoid precipitation and ensure accurate dosing. The use of co-solvents may be necessary, but their potential toxicity must be evaluated.
Q3: I am not observing the expected therapeutic effect. What could be the issue?
A3: Several factors could contribute to a lack of efficacy:
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Dosage: The dosage may be too low for your specific animal model and disease state. Refer to the dosage tables below for ranges used in similar studies.
-
Bioavailability: this compound's aglycone, myricetin, has low oral bioavailability.[6][7] This can be influenced by the vehicle, food intake, and metabolism. Consider the i.p. route if poor absorption is suspected.
-
Stability: The stability of this compound can be influenced by the pH of the formulation. The related compound myricetin is known to degrade under basic pH conditions.[8] It is recommended to prepare fresh solutions or suspensions daily.
-
Metabolism: this compound is metabolized in vivo, which can affect its activity. The conversion to its aglycone, myricetin, and other metabolites may be necessary for its biological effects.[9]
Q4: Are there any known toxicities or adverse effects associated with this compound?
A4: this compound is generally considered safe at therapeutic doses. A 90-day toxicity study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 2926 mg/kg/day in males and 3197 mg/kg/day in females, which are significantly higher than typical therapeutic doses.[9][10] At very high doses (e.g., 5% of the diet), some studies have noted decreased body weight gain in male rats.[9][11] Researchers should always conduct pilot studies to determine the optimal and safest dose for their specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of Compound in Vehicle | Poor solubility; improper vehicle selection. | Ensure vigorous mixing (vortexing, sonication) before each dose. Consider alternative vehicles like corn oil or specialized nano-suspensions. For i.p. injections, ensure the compound is fully dissolved. |
| High Variability in Animal Response | Inconsistent dosing due to non-uniform suspension; variability in animal metabolism. | Ensure the formulation is a homogenous suspension. Standardize the time of day for dosing and the feeding schedule of the animals, as this can affect absorption. |
| Unexpected Animal Mortality | Vehicle toxicity; incorrect dose calculation; acute toxicity of the compound at the administered dose. | Run a vehicle-only control group. Double-check all dose calculations. Perform a dose-range-finding study to establish a safe dose range for your specific model and strain. |
| No Difference Between Control and Treatment Groups | Insufficient dose; poor bioavailability; timing of administration is not optimal for the disease model. | Increase the dose based on literature review. Switch to i.p. administration to bypass first-pass metabolism.[2] Adjust the timing of this compound administration relative to the disease induction. |
Quantitative Data & Dosage Tables
Table 1: Effective this compound Dosages in Rodent Models
| Animal Model | Condition | Route | Effective Dosage Range | Reference |
| Mice | Acetic Acid-Induced Pain | i.p. | 0.33 - 10 mg/kg | [2] |
| Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | p.o. | 1 - 10 mg/kg/day | [3][10] |
| Rats | Cerebral Ischemia (MCAO) | p.o. | 5 - 25 mg/kg/day | [6][7] |
| Rats | Streptozotocin-Induced Alzheimer's | i.p. | 5 - 10 mg/kg/day | [6] |
| Mice | Stress-Induced Depression | i.p. | 50 mg/kg/day | [6][7] |
| Rats | DMBA-Induced Breast Cancer | p.o. | 50 - 200 mg/kg/day | [5] |
Table 2: Toxicokinetic and Safety Data for this compound
| Parameter | Animal | Route | Dosage | Finding | Reference |
| Single-Dose Pharmacokinetics | Sprague-Dawley Rats | p.o. | 250, 500, 1000 mg/kg | Tmax: 3-6 hours. Cmax and AUC increased proportionally with dose. | [4] |
| 90-Day Toxicity (NOAEL) | Sprague-Dawley Rats | Dietary | ~2926 mg/kg/day (Male) | No significant adverse effects observed at these doses. | [9][10] |
| 90-Day Toxicity (NOAEL) | Sprague-Dawley Rats | Dietary | ~3197 mg/kg/day (Female) | No significant adverse effects observed at these doses. | [9][10] |
Table 3: Human to Animal Dose Conversion Factors
To convert a human dose (mg/kg) to an animal equivalent dose (AED, mg/kg), multiply the human dose by the corresponding factor.
| Species | Body Weight (kg) | Km Factor | Multiply Human Dose by: |
| Human | 60 | 37 | 1 |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
Source: Adapted from FDA guidelines based on body surface area (BSA) conversion.[12][13][14]
Experimental Protocols
Protocol: Preparation and Oral Administration of this compound Suspension
This protocol provides a general method for preparing a this compound suspension for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.1% Carboxymethyl cellulose (CMC) in sterile water or Corn Oil
-
Microcentrifuge tubes or small glass vials
-
Weighing scale
-
Vortex mixer and/or sonicator
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the total amount of this compound needed based on the number of animals, their average body weight, the desired dose (mg/kg), and the dosing volume (typically 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Vehicle Preparation: If using 0.1% CMC, dissolve 100 mg of CMC in 100 mL of sterile water. Mix thoroughly until a clear, slightly viscous solution is formed.
-
Suspension Preparation: a. Add the weighed this compound powder to a suitable container. b. Add a small amount of the chosen vehicle (e.g., 0.1% CMC or corn oil) to the powder to create a paste. This helps in preventing clumping. c. Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Homogenization: Vigorously mix the suspension using a vortex mixer for at least 2-3 minutes. For compounds that are difficult to suspend, use a bath sonicator for 5-10 minutes to ensure a fine, uniform suspension.
-
Administration: a. Immediately before dosing each animal, vortex the suspension again to ensure uniformity. b. Withdraw the calculated volume into a syringe fitted with an appropriate oral gavage needle. c. Administer the suspension carefully to the animal via oral gavage.
-
Stability: Prepare the suspension fresh daily to avoid degradation and ensure consistent dosing. Do not store for more than 24 hours.
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for in vivo this compound studies.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Analysis of the antinociceptive effect of the flavonoid this compound: evidence for a role of the L-arginine-nitric oxide and protein kinase C pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral administration of the flavonoid this compound prevents dextran sulfate sodium-induced experimental colitis in mice through modulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. focusontoxpath.com [focusontoxpath.com]
- 5. Evaluation of protective effect of myricetin, a bioflavonoid in dimethyl benzanthracene-induced breast cancer in female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]
- 7. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety assessment and single-dose toxicokinetics of the flavouring agent this compound in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. focusontoxpath.com [focusontoxpath.com]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. Conversion between animals and human [targetmol.com]
- 14. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
Myricitrin degradation kinetics under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation kinetics of myricitrin under various pH conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound?
This compound is significantly more stable in acidic conditions and undergoes degradation in neutral to alkaline environments. It is very stable under acidic conditions, such as those mimicking the gastric environment (pH 1.2-1.8).[1][2][3][4] However, as the pH increases towards neutral and alkaline conditions (pH 6.8 and above), its degradation rate increases substantially.[1][2][4] The degradation in simulated intestinal fluids (pH 6.8) has been observed to follow pseudo-first-order kinetics.[1][2]
Q2: How does the stability of this compound compare to its aglycone, myricetin?
This compound is generally more stable than myricetin.[1][2] The glycoside group in this compound appears to confer some protection against degradation compared to the aglycone form.[5]
Q3: What are the degradation kinetics of this compound?
The degradation of this compound in neutral to alkaline conditions follows pseudo-first-order kinetics.[1][2] While specific degradation rate constants (k) and half-lives (t₁/₂) for this compound across a wide range of pH values are not extensively documented in publicly available literature, it is known that the rate of degradation increases dramatically from pH 7.0 to 8.0.[4]
Q4: What are the known degradation products of this compound's aglycone, myricetin?
The degradation of myricetin, the aglycone of this compound, involves the opening of the heterocyclic C ring, leading to the formation of simpler aromatic compounds. Identified degradation products include 3,4,5-trihydroxybenzoic acid, 2,4,6-trihydroxybenzoic acid, and 2,4,6-trihydroxybenzaldehyde.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | The pH of the solution is neutral or alkaline (pH ≥ 6.8). | Adjust the pH of the solution to an acidic range (ideally below 4.0) using appropriate buffers like citrate buffer. For myricetin, the most stable pH is reported to be 2.0.[6][7][8] |
| Inconsistent results in stability studies. | The buffer type may be influencing the degradation rate. | Be aware that buffer species can influence degradation. For instance, myricetin degradation is accelerated in phosphate buffers compared to citrate or borate buffers.[9] Maintain a constant ionic strength across different buffer systems to ensure comparability. |
| Precipitation of this compound during experiments. | This compound has poor water solubility. | Consider using a co-solvent such as methanol or ethanol (e.g., 20% v/v) to improve solubility.[9] |
| Difficulty in quantifying this compound concentration over time. | Inappropriate analytical method or conditions. | Utilize a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). |
Quantitative Data Summary
While comprehensive quantitative kinetic data for this compound is limited, the following table summarizes the degradation kinetics of its aglycone, myricetin , at 37°C, which can serve as a valuable reference.
Table 1: Degradation Rate Constants (k) and Half-life (t₁/₂) of Myricetin at Different pH Values (37°C)
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 1.2 | 0.0895 ± 0.0098 | 7.74 |
| 2.0 | 0.0701 ± 0.0113 | 9.89 |
| 3.0 | 0.0989 ± 0.0125 | 7.01 |
| 6.8 | 0.3343 ± 0.0547 | 2.07 |
Data extracted from a study on myricetin preformulation.[6]
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics
This protocol outlines a general procedure for investigating the degradation kinetics of this compound at different pH values.
-
Buffer Preparation:
-
Prepare a series of 0.1 M buffers spanning the desired pH range (e.g., pH 3-10).
-
Use citrate buffer for pH 3-5, phosphate buffer for pH 5-8, and borate buffer for pH 8-10.[9]
-
Adjust the pH of each buffer accurately using HCl or NaOH.
-
Maintain a constant ionic strength (e.g., 0.2 M) across all buffers by adding a neutral salt like NaCl.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare the final experimental samples by diluting the stock solution with the respective buffers to achieve the target this compound concentration (e.g., 100 µg/mL). A co-solvent like methanol may be used (e.g., 20% v/v) to ensure solubility.[9]
-
-
Incubation:
-
Sampling and Analysis:
-
Withdraw aliquots from each sample at predetermined time intervals.
-
Immediately analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase and an organic modifier (e.g., methanol or acetonitrile).
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., around 257 nm and 360 nm).[10]
-
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[C]) versus time.
-
If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) is the negative of the slope of the regression line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
References
- 1. Gastrointestinal stability of dihydromyricetin, myricetin, and this compound: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Identification of this compound, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
Myricitrin Solubility Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals encountering challenges with Myricitrin's low aqueous solubility, this technical support center provides troubleshooting guides and frequently asked questions (FAQs). Find detailed experimental protocols, quantitative data, and visual guides to overcome this compound precipitation in your experiments.
Troubleshooting Guide: Overcoming this compound Precipitation
Q1: My this compound is precipitating out of my aqueous buffer. What are the immediate steps I can take to redissolve it?
A1: Immediate precipitation of this compound upon addition to an aqueous buffer is a common issue due to its low water solubility, which is reported to be in the range of "practically insoluble". Here are some immediate troubleshooting steps:
-
pH Adjustment: this compound's stability is pH-dependent. It is more stable in acidic conditions.[1] Consider lowering the pH of your buffer to around 2.0, where Myricetin, a related compound, shows maximum stability.[2] However, be mindful of the pH constraints of your experimental system.
-
Sonication: Gentle sonication can help break up agglomerates and facilitate the dissolution of small amounts of precipitate.
-
Gentle Warming: Slightly warming the solution (e.g., to 37°C) can temporarily increase solubility. However, be cautious as prolonged exposure to higher temperatures can lead to degradation.[3]
-
Use of a Co-solvent: If your experimental design allows, adding a small percentage of a water-miscible organic solvent can significantly improve solubility.
Q2: I am preparing a stock solution of this compound and it's not dissolving completely in water. What should I do?
A2: Due to its hydrophobic nature, preparing a concentrated aqueous stock solution of this compound is challenging. The recommended approach is to first dissolve this compound in a small amount of an organic solvent before diluting it with your aqueous buffer.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO.[2] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Then, dilute this stock to your desired final concentration in the aqueous buffer. Note: Keep the final DMSO concentration in your working solution low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Ethanol or Methanol: this compound is also soluble in ethanol and methanol.[2] These can be used as alternatives to DMSO, following the same principle of preparing a concentrated stock and then diluting.
Experimental Protocol: Preparing a this compound Stock Solution using DMSO
-
Weigh out the desired amount of this compound powder.
-
Add a minimal volume of 100% DMSO to the powder.
-
Vortex or sonicate gently until the this compound is completely dissolved, resulting in a clear solution.
-
Perform serial dilutions of this stock solution in your aqueous experimental buffer to achieve the desired final concentration. Ensure thorough mixing after each dilution.
Q3: My this compound solution is clear initially, but it precipitates over time. How can I prevent this?
A3: This phenomenon, known as "spring and parachute," is common for poorly soluble compounds. The initial supersaturated solution ("spring") is unstable and eventually crashes out of solution ("parachute"). To maintain solubility over time, consider the following strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced aqueous solubility and stability.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective for the related compound, Myricetin.[4][6]
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP), can create an amorphous solid dispersion with improved solubility and dissolution rates.[7][8]
-
Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate this compound, increasing its apparent solubility. However, the choice and concentration of the surfactant must be carefully optimized for your specific application to avoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q4: What is the aqueous solubility of this compound?
A4: this compound is classified as "practically insoluble to insoluble" in water.[9] Its low aqueous solubility is a major limiting factor for its bioavailability and in vitro applications.
Q5: How does pH affect the stability and solubility of this compound?
A5: this compound is more stable in acidic environments (pH 1.2) and tends to degrade in neutral to alkaline conditions (pH 6.8 and above).[1] The solubility of the related compound Myricetin has been shown to be pH-dependent, with increased solubility in acidic acetate buffers.[10] Therefore, maintaining a slightly acidic pH, if permissible for the experiment, can be beneficial.
Q6: What are the most effective methods to enhance this compound's aqueous solubility?
A6: Several methods have proven effective for enhancing the solubility of this compound and its aglycone, Myricetin. The choice of method will depend on the specific requirements of your experiment, including the desired concentration, duration of the experiment, and tolerance for excipients.
| Method | Fold Increase in Solubility (for Myricetin) | Key Considerations |
| Co-solvents (e.g., PEG 400) | Modest improvements | May not be suitable for all biological assays. |
| pH Adjustment (Acetate Buffer, pH 3.0) | Up to 9-fold | pH must be compatible with the experimental system. |
| Cyclodextrin Complexation (HP-β-CD) | ~19 to 31.45-fold | Requires optimization of the this compound:cyclodextrin ratio. |
| Solid Dispersions (with PVP) | 13 to 47-fold | Involves formulation processing steps. |
| Nanoparticle Formulations | >25-fold | Requires specialized preparation techniques. |
Q7: Are there any analytical methods to quantify the concentration of dissolved this compound?
A7: Yes, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for quantifying this compound in solution.
Experimental Protocol: Quantification of this compound by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.05% acetic acid) is often used.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 254 nm.[11]
-
Standard Curve: Prepare a standard curve with known concentrations of this compound in the same solvent as your samples to ensure accurate quantification.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in overcoming this compound precipitation and its biological activity, the following diagrams illustrate key experimental workflows and signaling pathways.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin Amorphous Solid Dispersions—Antineurodegenerative Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study [mdpi.com]
- 7. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Myricetin Restores Autophagy to Attenuate Lumbar Intervertebral Disk Degeneration Via Negative Regulation of the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myricitrin-Cyclodextrin Inclusion Complexes for Enhanced Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myricitrin-cyclodextrin inclusion complexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of forming an inclusion complex between this compound and a cyclodextrin?
A1: The primary benefit is a significant enhancement of the aqueous solubility of this compound. This compound, a flavonoid glycoside, generally exhibits poor water solubility, which can limit its bioavailability and therapeutic applications.[1][2] By encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin, its solubility and dissolution rate can be greatly improved.[1][2]
Q2: Which type of cyclodextrin is most effective for solubilizing this compound?
A2: Studies on the structurally similar flavonoid, myricetin, have shown that modified cyclodextrins are generally more effective than the parent β-cyclodextrin. Specifically, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been identified as having the highest solubilization effect.[3][4][5][6] The order of effectiveness for complexation has been observed as hydroxypropyl-β-CDs > maltosyl-β-CDs > β-CDs.[7][8]
Q3: What is the typical stoichiometry of a this compound-cyclodextrin inclusion complex?
A3: Phase solubility studies have indicated that this compound (and the related myricetin) typically forms a 1:1 inclusion complex with various cyclodextrins.[4][5] This means that one molecule of this compound is encapsulated within one molecule of cyclodextrin.
Q4: How can I confirm the formation of a this compound-cyclodextrin inclusion complex?
A4: The formation of an inclusion complex can be confirmed using several analytical techniques. In the solid state, methods such as Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) are commonly employed.[1][3][5][6] For characterization in solution, techniques like ¹H NMR and 2D ROESY (NOESY) spectroscopy are powerful tools to elucidate the inclusion mode.[1][2]
Q5: What drives the formation of the inclusion complex?
A5: The formation of the inclusion complex is primarily driven by non-covalent interactions. The main driving force is the hydrophobic effect, where the non-polar this compound molecule (or parts of it) is encapsulated into the hydrophobic cavity of the cyclodextrin from the aqueous environment.[9] Hydrogen bonding between the hydroxyl groups of this compound and the cyclodextrin also contributes to the stability of the complex.[3][4][5][6]
Troubleshooting Guide
Issue 1: The observed solubility enhancement of this compound is lower than expected.
-
Possible Cause 1: Incorrect choice of cyclodextrin.
-
Possible Cause 2: Suboptimal preparation method.
-
Solution: The method used to prepare the solid complex can significantly impact its properties.[10] If you are using a simple physical mixture, this does not promote inclusion complex formation. Methods like co-evaporation, freeze-drying, or kneading are more effective at forming true inclusion complexes.[3]
-
-
Possible Cause 3: Incorrect pH of the medium.
-
Solution: The pH of the aqueous solution can influence the ionization state of this compound and its interaction with the cyclodextrin. It is advisable to conduct phase solubility studies at different pH values to determine the optimal conditions for complexation.
-
Issue 2: The characterization results (e.g., XRD, DSC) do not conclusively show the formation of an inclusion complex.
-
Possible Cause 1: Incomplete complexation.
-
Solution: The molar ratio of this compound to cyclodextrin during preparation might not be optimal. Ensure you are using an excess of the cyclodextrin to drive the equilibrium towards complex formation. Also, ensure adequate mixing and reaction time during the preparation process.
-
-
Possible Cause 2: The presence of a physical mixture instead of a true inclusion complex.
-
Solution: In a physical mixture, the characteristic peaks of crystalline this compound will still be present in the XRD pattern.[3] For a true inclusion complex, these peaks should disappear or be significantly reduced, indicating the amorphization of this compound upon inclusion.[3] Re-evaluate your preparation method to ensure it facilitates complex formation.
-
-
Possible Cause 3: Insufficient sensitivity of the analytical technique.
-
Solution: While XRD and DSC are valuable, they may not always provide definitive proof, especially at low complexation efficiencies.[10][11] It is highly recommended to use a combination of analytical techniques. Spectroscopic methods like FT-IR and NMR can provide more direct evidence of host-guest interactions.[1][3]
-
Issue 3: The prepared solid inclusion complex has poor stability.
-
Possible Cause 1: High moisture content.
-
Solution: Water molecules can compete with the guest molecule for a place within the cyclodextrin cavity, potentially leading to the dissociation of the complex. Ensure the final product is thoroughly dried and stored in a desiccator.
-
-
Possible Cause 2: Inappropriate storage conditions.
-
Solution: Store the inclusion complex in a cool, dark, and dry place to prevent degradation from heat, light, or moisture.
-
Quantitative Data Summary
Table 1: Solubility Enhancement of Myricetin with Various Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Myricetin:CD) | Solubility Enhancement Factor | Apparent Stability Constant (K) (L/mol) |
| β-CD | 1:1 | - | - |
| γ-CD | 1:1 | - | - |
| HP-β-CD | 1:1 | 31.45 | 3090.48 |
| DM-β-CD | 1:1 | - | - |
Data is for myricetin, which is structurally similar to this compound. The concentration of myricetin reached 1.60 x 10⁻⁴ mol/L in the presence of 1.00 x 10⁻² mol/L HP-β-CD.[4][5]
Table 2: Complexation Efficiency of HP-β-CD with Flavonoids
| Flavonoid | Complexation Efficiency (CE) |
| Quercetin | 267.4 |
| Myricetin | 5.3 |
This data suggests that while HP-β-CD can form complexes with myricetin, it is more efficient with other flavonoids like quercetin under the studied acidic conditions.[7][8]
Experimental Protocols
1. Preparation of this compound-HP-β-CD Inclusion Complex (Kneading Method)
-
Place a specific amount of HP-β-CD powder in a mortar.
-
Add a few drops of water and knead for several minutes to obtain a homogeneous paste.
-
Carefully add the this compound powder to the paste. A small amount of ethanol can be used to facilitate this addition.
-
Continue kneading the mixture for a specified period (e.g., 1 hour) to ensure thorough interaction.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried product is pulverized and sieved to obtain a fine powder of the inclusion complex.[3]
2. Phase Solubility Study (Higuchi and Connors Method)
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C) in a water bath shaker until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, centrifuge the suspensions to separate the undissolved this compound.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.
-
Analyze the resulting phase solubility diagram. A linear relationship (AL-type) indicates the formation of a 1:1 soluble complex.[4]
-
Calculate the apparent stability constant (K) from the slope and intercept of the linear plot.
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound-cyclodextrin inclusion complexes.
Caption: Diagram illustrating the formation of a this compound-cyclodextrin inclusion complex.
References
- 1. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Encapsulation of quercetin and myricetin in cyclodextrins at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Myricitrin vs. Myricetin: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin and its glycoside derivative, myricitrin, are flavonoids found in various fruits, vegetables, and medicinal plants. Both compounds are recognized for their potent antioxidant properties, which contribute to their potential therapeutic effects in conditions associated with oxidative stress. Myricetin is the aglycone form, while this compound is formed by the attachment of a rhamnose sugar moiety to the myricetin backbone. This structural difference influences their bioavailability and, to some extent, their antioxidant capacity. This guide provides an objective comparison of the antioxidant activity of this compound and myricetin, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and myricetin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The data presented below is compiled from multiple studies and demonstrates the radical scavenging and reducing power of these two flavonoids.
| Antioxidant Assay | This compound | Myricetin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 1.31 µg/mL[1] | 4.68 µg/mL[2] | - |
| ABTS Radical Scavenging Activity (IC50) | - | 16.78 µg/mL[2] | - |
| Hydrogen Peroxide (H₂O₂) Scavenging (IC50) | 28.46 µg/mL[1] | 133.32 µg/mL[2] | - |
| Nitric Oxide (NO) Radical Scavenging (IC50) | 21.54 µg/mL[1] | 19.70 µg/mL (Higher IC50 than Green Tea Extract)[2] | - |
| Ferric Reducing Antioxidant Power (FRAP) | 1609.56 µM TE/g[3] | 530.67 ± 10.97 µM Fe(II)/µg (at highest concentration)[2] | - |
Note: The data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. Myricetin's antioxidant activity was compared against a Green Tea Extract (GTE) in one of the cited studies[2].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for reproducibility and standardization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Myricetin) and a positive control (e.g., Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of concentrations for the test compounds and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the various concentrations of the sample solutions to the wells.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and a positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and positive control.
-
Reaction Mixture: Add a small volume (e.g., 10 µL) of the sample solutions to a larger volume (e.g., 190 µL) of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds and a positive control (e.g., FeSO₄·7H₂O)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare different concentrations of the test compounds.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 270 µL) in a 96-well plate.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known Fe²⁺ concentration and is expressed as Fe²⁺ equivalents.
Visualization of Mechanisms
Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the antioxidant activity of this compound and myricetin.
Caption: A generalized workflow for in vitro antioxidant assays.
Signaling Pathway: Nrf2 Activation
Myricetin, like many other flavonoids, can exert its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2-ARE pathway by myricetin.
Conclusion
Both this compound and myricetin exhibit significant antioxidant properties. The available data suggests that this compound may have stronger scavenging activity against certain radicals like DPPH and hydrogen peroxide compared to its aglycone, myricetin. However, myricetin also demonstrates potent antioxidant effects across various assays. The presence of the rhamnose group in this compound appears to influence its radical scavenging capacity. The choice between these two compounds for research or drug development may depend on the specific oxidative stress model and the desired pharmacokinetic properties. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into the antioxidant mechanisms of these promising natural compounds.
References
A Comparative Analysis of the Anti-inflammatory Properties of Myricitrin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricitrin and quercetin are naturally occurring flavonoids renowned for their potent antioxidant and anti-inflammatory properties. Structurally similar, both compounds are ubiquitously found in a variety of fruits, vegetables, and medicinal herbs. While quercetin has been extensively studied for its therapeutic potential, its glycoside derivative, this compound, is also emerging as a powerful anti-inflammatory agent. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and quercetin, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in their drug discovery and development endeavors.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the available quantitative data from in vitro studies, offering a direct comparison of the inhibitory effects of this compound and quercetin on key inflammatory markers and pathways.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
| Compound | Assay | Cell Line | Stimulant | Concentration | % Inhibition / IC₅₀ | Reference |
| This compound | 5-LOX Inhibition | N/A | N/A | N/A | IC₅₀ = 7.8 µM | [1] |
| Quercetin | 5-LOX Inhibition | N/A | N/A | N/A | IC₅₀ = 3.26 µM | [1] |
| Myricetin | COX-1 Inhibition | N/A | N/A | 50 µM | Weak Inhibition | [1] |
| Quercetin | COX-1 Inhibition | N/A | N/A | 50 µM | 78.48% | [1] |
| Myricetin | COX-2 Inhibition | N/A | N/A | 50 µM | No Inhibition | [1] |
| Quercetin | COX-2 Inhibition | N/A | N/A | N/A | Moderate Inhibition | [1] |
| Myricetin | NO Production | RAW264.7 | LPS | 20 µM | ~18% | [2] |
| Quercetin | NO Production | RAW264.7 | LPS | 20 µM | ~37% | [2] |
| Myricetin | ROS Production | RAW264.7 | LPS | 80 µM | ~20% | [2] |
| Quercetin | ROS Production | RAW264.7 | LPS | 40 µM | ~45% | [2] |
| Myricetin | TNF-α Production | RAW264.7 | LPS | 80 µM | ~25% | [2] |
| Quercetin | TNF-α Production | RAW264.7 | LPS | 40 µM | ~50% | [2] |
| Myricetin | IL-6 Production | RAW264.7 | LPS | 80 µM | ~30% | [2] |
| Quercetin | IL-6 Production | RAW264.7 | LPS | 40 µM | ~60% | [2] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC₅₀ / Activity | Reference |
| Myricetin | DPPH Radical Scavenging | IC₅₀ = 4.68 µg/mL | [3] |
| Quercetin | DPPH Radical Scavenging | N/A (Comparative data indicates Myricetin is a more potent antioxidant) | [4] |
| Myricetin | ABTS Radical Scavenging | IC₅₀ = 16.78 µg/mL | [3] |
| Quercetin | ABTS Radical Scavenging | N/A (Comparative data indicates Myricetin is a more potent antioxidant) | [4] |
Mechanisms of Anti-inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Their primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Both this compound and quercetin have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.[2]
Caption: Inhibition of the NF-κB signaling pathway by this compound and Quercetin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates inflammation. It comprises several kinases, including JNK, ERK, and p38, which, upon activation, lead to the expression of inflammatory mediators. Myricetin and quercetin have been demonstrated to suppress the phosphorylation of these MAPK proteins, thereby attenuating the inflammatory response.[2]
Caption: Modulation of the MAPK signaling pathway by Myricetin and Quercetin.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of the cited findings.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the procedure for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Caption: Experimental workflow for in vitro anti-inflammatory screening.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with varying concentrations of this compound or quercetin for 1 hour.
2. LPS Stimulation:
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
The cells are incubated for a further 24 hours.
3. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.
4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][6]
5. Western Blot Analysis for Signaling Pathway Proteins:
-
After treatment, cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are then incubated with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, JNK, ERK, and p38, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is employed to evaluate the acute anti-inflammatory activity of test compounds.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Compound Administration:
-
This compound or quercetin is administered orally or intraperitoneally at various doses.
-
The control group receives the vehicle only. A positive control group is treated with a standard anti-inflammatory drug like indomethacin.
3. Induction of Edema:
-
One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4][7][8]
4. Measurement of Paw Edema:
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3]
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
The compiled experimental data indicates that both this compound and quercetin are effective inhibitors of key inflammatory pathways and mediators. In vitro studies suggest that quercetin may exhibit more potent inhibition of pro-inflammatory cytokines and mediators like NO and ROS compared to myricetin at similar concentrations.[2] Conversely, myricetin appears to be a more potent antioxidant in DPPH and ABTS radical scavenging assays.[3][4] Both compounds demonstrate inhibitory effects on the NF-κB and MAPK signaling pathways, which are crucial for the inflammatory response.
While direct in vivo comparative studies are limited, the available data suggests that both flavonoids possess significant anti-inflammatory potential. The choice between this compound and quercetin for further drug development may depend on the specific inflammatory condition being targeted, considering their differential potency in modulating various aspects of the inflammatory cascade. This guide provides a foundational comparison to assist researchers in making informed decisions for their future investigations into these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.maranatha.edu [repository.maranatha.edu]
- 4. DFT study of chemical reactivity of free radicals ABTS°+ and DPPH° by Myricetin, Quercetin and Kaempferol - World Scientific News [worldscientificnews.com]
- 5. academy.miloa.eu [academy.miloa.eu]
- 6. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Myricitrin and Indomethacin in Attenuating Arthritic Inflammation in Rodent Models
In the landscape of anti-arthritic therapies, both established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and emerging natural compounds such as myricitrin are subjects of intense scientific scrutiny. This guide provides a comparative overview of the efficacy of this compound versus indomethacin in preclinical rat models of arthritis, drawing upon data from independent studies. The objective is to present a clear, data-driven comparison for researchers, scientists, and drug development professionals.
Overview of Mechanisms of Action
Indomethacin, a well-established NSAID, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
This compound, a flavonoid glycoside found in various plants, demonstrates anti-inflammatory properties through a multi-faceted mechanism.[3] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] Furthermore, this compound can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway and target the AIM2 (Absent in Melanoma 2) inflammasome, both of which are crucial in the inflammatory cascade.[3][4][5] Its antioxidant properties also contribute to its anti-inflammatory effects by mitigating oxidative stress.[3]
Comparative Efficacy in Rat Models of Arthritis
Anti-inflammatory Effects
This compound: In a study utilizing a collagen-induced arthritis (CIA) mouse model, administration of this compound led to a significant reduction in clinical arthritis scores and decreased synovial hyperplasia and inflammatory cell infiltration.[6][7] Furthermore, this compound treatment reduced the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in the synovium, including IL-6, IL-8, CCL2, MMP-1, MMP-3, and MMP-13.[5][6][7]
Indomethacin: In a Freund's adjuvant-induced arthritis model in rats, indomethacin at a dose of 1 mg/kg demonstrated a significant chronic anti-inflammatory effect, with a 29% inhibition of paw edema compared to the vehicle control.[8] In other models, indomethacin has been shown to effectively reduce joint swelling and tenderness.
The following table summarizes the key findings on the anti-inflammatory effects of this compound and indomethacin from separate studies.
| Parameter | This compound (in CIA Mice) | Indomethacin (in Adjuvant-Induced Arthritis Rats) |
| Clinical Score | Reduced clinical scores | Not explicitly reported in the provided search results |
| Paw Edema | Not explicitly reported in the provided search results | 29% inhibition at 1 mg/kg[8] |
| Synovial Hyperplasia | Decreased | Not explicitly reported in the provided search results |
| Inflammatory Infiltration | Decreased | Not explicitly reported in the provided search results |
| Pro-inflammatory Cytokines | Reduced IL-6, IL-8, CCL2 | Not explicitly reported in the provided search results |
| MMPs | Reduced MMP-1, MMP-3, MMP-13 | Not explicitly reported in the provided search results |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key experiments cited.
This compound in Collagen-Induced Arthritis (CIA) Model
-
Animal Model: The in vivo effects of this compound were assessed in a collagen-induced arthritis (CIA) model.[5][6][7]
-
Treatment: Mice were administered this compound or a vehicle control (1% DMSO) intragastrically for 14 days.[6][7]
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis progression was monitored and scored.[6][7]
-
Histopathology: Joint tissues were stained with Hematoxylin and Eosin (H&E) and Safranin O-fast green to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage and bone destruction.[6][7]
-
Immunohistochemistry: The expression of AIM2 in the synovium was determined.[6][7]
-
Gene Expression Analysis: The expression of inflammatory cytokines and MMPs in the synovium was measured.[6]
-
Indomethacin in Adjuvant-Induced Arthritis Model
-
Animal Model: Freund's adjuvant-induced arthritis was used to assess the chronic anti-inflammatory effect.[8]
-
Treatment: Indomethacin was administered at a dose of 1 mg/kg.[8]
-
Assessment of Arthritis:
-
Paw Edema: The edema in the rat paw was measured on the 21st day.[8]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: this compound's anti-inflammatory signaling pathway in arthritis.
Caption: Indomethacin's mechanism of action via COX inhibition.
Caption: General experimental workflow for evaluating anti-arthritic drugs.
Conclusion
Based on the available preclinical data, both this compound and indomethacin demonstrate significant anti-inflammatory effects in rat models of arthritis. Indomethacin acts as a potent inhibitor of prostaglandin synthesis, a well-established target for pain and inflammation relief. This compound, on the other hand, appears to modulate a broader range of inflammatory pathways, including the inhibition of key pro-inflammatory cytokines and the AIM2 inflammasome.
While a direct head-to-head comparison is lacking, the distinct mechanisms of action suggest that this compound could offer a valuable therapeutic strategy, potentially with a different side-effect profile compared to traditional NSAIDs like indomethacin. Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy and safety of this compound as a potential treatment for rheumatoid arthritis. These studies should aim to standardize the animal models, dosages, and assessment parameters to enable a more definitive comparison.
References
- 1. Frontiers | this compound inhibits fibroblast-like synoviocyte-mediated rheumatoid synovial inflammation and joint destruction by targeting AIM2 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits fibroblast-like synoviocyte-mediated rheumatoid synovial inflammation and joint destruction by targeting AIM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indomethacin in the treatment of rheumatoid arthritis. A controlled trial comparing indomethacin, phenylbutazone, and placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricetin alleviates indomethacin-induced gastric ulcers in rats via antioxidant, anti-inflammatory and antiapoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of indomethacin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative pilot study of azapropazone and indomethacin in the treatment of psoriatic arthritis and Reiter's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myricetin reduces neutrophil extracellular trap release in a rat model of rheumatoid arthritis, which is associated with a decrease in disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Myricitrin's Inhibition of the NF-κB Pathway in Cancer Cells: A Comparative Guide
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes involved in cancer development and progression, including inflammation, cell proliferation, and apoptosis prevention.[1][2] Its constitutive activation is a hallmark of many malignancies, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Myricitrin, a naturally occurring flavonoid, and its potential to inhibit the NF-κB pathway in cancer cells. We will compare its performance with other well-established NF-κB inhibitors, presenting supporting experimental data and detailed protocols for validation.
This compound is a glycoside of Myricetin. While much of the research focuses on its aglycone form, Myricetin, studies indicate that derivatives of Myricetin effectively inhibit the NF-κB pathway.[3][4] For instance, a Myricetin derivative was shown to significantly reduce the protein levels of phosphorylated IKKα and IκBα.[3] Myricetin itself has been found to strongly inhibit IκB kinase (IKK) activity, a crucial step in the activation of NF-κB.[5] This guide will focus on the inhibitory action of the core flavonoid structure, as exemplified by Myricetin, and compare it with two widely used inhibitors: Parthenolide, a natural sesquiterpene lactone, and BAY 11-7082, a synthetic inhibitor.
Comparison of NF-κB Inhibitors
The efficacy and mechanism of NF-κB inhibitors can vary. Myricetin, Parthenolide, and BAY 11-7082 represent three distinct chemical classes that all converge on the NF-κB pathway, but through different primary interactions.
| Inhibitor | Type | Primary Target / Mechanism | Reported IC50 / Effective Concentration | Cancer Cell Lines Studied (related to NF-κB) |
| Myricetin | Natural (Flavonoid) | Directly inhibits IκB Kinase (IKK) activity, preventing IκBα phosphorylation and degradation.[5] Also suppresses NF-κB by inhibiting upstream pathways like Akt and MEK/ERK.[3][4] | IC50 of 114.75 µM (cell growth inhibition) in MDA-MB-231 breast cancer cells.[6] Effective at 5-20 µM for inhibiting VEGF levels.[7] | ECV304 (Endothelial), A549 (Lung), MDA-MB-231 (Breast), Ovarian Cancer Cells (A2780/CP70, OVCAR-3).[5][8][9] |
| Parthenolide | Natural (Sesquiterpene Lactone) | Directly binds to and inhibits IKKβ, preventing IκBα degradation and subsequent NF-κB activation.[10] | Not specified in search results. | Cystic Fibrosis Cell Lines, various cancer cells.[10][11] |
| BAY 11-7082 | Synthetic | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[12][13] Also inhibits E2 ubiquitin-conjugating enzymes.[14] | IC50 of 10 µM for inhibiting TNF-α-induced IκBα phosphorylation.[13] IC50 values for cell proliferation in gastric cancer cells (HGC27, MKN45) range from 4.23 to 29.11 nM depending on time.[15] | Gastric Cancer Cells (HGC27, MKN45), HTLV-I-infected T-cell lines, NCI-H1703 (Lung).[14][16][15] |
Signaling Pathway and Inhibitor Targets
The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This triggers a cascade leading to the activation of the IκB Kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, marking it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation. The diagram below illustrates this pathway and the points of intervention for Myricetin, Parthenolide, and BAY 11-7082.
Experimental Protocols for Validation
To validate the inhibitory effect of a compound like this compound on the NF-κB pathway, a series of standard molecular biology assays are required. The following protocols provide a detailed methodology for these key experiments.
Experimental Workflow
The general workflow for testing an NF-κB inhibitor involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure changes at different points in the signaling cascade.
Western Blot for IκBα Degradation and p65 Phosphorylation
Objective: To quantitatively measure the protein levels of total and phosphorylated IκBα and p65, demonstrating that the inhibitor prevents IκBα degradation and p65 activation.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549, HeLa) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to activate the NF-κB pathway.
-
Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the band intensity relative to the loading control. A successful inhibitor will show reduced p-IκBα and p-p65 levels and preserved total IκBα levels compared to the TNF-α-only control.[8]
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB.
Methodology:
-
Transfection: Co-transfect cancer cells in a 24-well plate with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1-2 hours, followed by stimulation with TNF-α for 6-8 hours.
-
Lysis and Measurement: Lyse the cells using the passive lysis buffer provided with the assay kit. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. An effective inhibitor will cause a significant, dose-dependent decrease in normalized luciferase activity compared to the TNF-α-only control.[14]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To directly assess the DNA-binding activity of NF-κB in nuclear extracts.
Methodology:
-
Nuclear Extract Preparation: Treat cells as described for the Western Blot. After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Use a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts (5-10 µg) in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled ("cold") probe to a parallel reaction to confirm binding specificity.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: If using a radioactive probe, expose the gel to X-ray film. If using a biotinylated probe, transfer the contents of the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate. A reduction in the intensity of the shifted band in the inhibitor-treated lanes indicates decreased NF-κB DNA-binding activity.[16]
Comparative Analysis of Inhibitors
The choice of an NF-κB inhibitor often depends on the specific research question, balancing factors like origin, mechanism of action, and specificity.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of TNFalpha-mediated NFkappaB activity by myricetin and other flavonoids through downregulating the activity of IKK in ECV304 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 12. caymanchem.com [caymanchem.com]
- 13. BAY 11-7082 - CAS 19542-67-7 - Calbiochem | 196870 [merckmillipore.com]
- 14. apexbt.com [apexbt.com]
- 15. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Unveiling Myricitrin's Inhibitory Mechanism: A Comparative Guide Using PKC Activators
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a potential therapeutic agent is paramount. This guide provides a comparative analysis of experimental data that confirms the inhibitory mechanism of Myricitrin, a naturally occurring flavonoid, with a focus on the use of Protein Kinase C (PKC) activators.
This compound has been identified as an inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways.[1][2][3][4] To validate this inhibitory action, researchers have employed PKC activators, such as Phorbol 12-myristate 13-acetate (PMA), to demonstrate that this compound can effectively counteract their effects. This guide will delve into the experimental evidence, present comparative data in a structured format, and provide detailed protocols for the key experiments cited.
Confirmation of this compound's PKC Inhibitory Action
A pivotal study by Meotti and colleagues (2006) provides direct evidence of this compound's ability to inhibit PKC activation. The study demonstrated that this compound significantly reduced the nociceptive (pain) response induced by the PKC activator PMA.[2][5] This functional in vivo evidence is substantiated by molecular data from the same study, which revealed that this compound treatment completely prevented the activation of PKC alpha (PKCα) and PKC epsilon (PKCε) isoforms by PMA in mouse paw tissue.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound's inhibitory effects in the context of PKC activation.
Table 1: Effect of this compound on PMA-Induced Nociception
| Treatment Group | Nociceptive Response (s) | % Inhibition |
| Saline + Saline | 12.5 ± 2.1 | - |
| Saline + PMA (2.5 µ g/paw ) | 105.8 ± 10.3 | - |
| This compound (30 mg/kg, i.p.) + PMA (2.5 µ g/paw ) | 25.3 ± 5.4* | 76.1 |
*p < 0.05 compared to Saline + PMA group. Data adapted from Meotti et al., 2006.
Table 2: this compound's Antinociceptive Potency Against a PKC-Mediated Agonist
| Agonist | This compound ID₅₀ (mg/kg, i.p.) |
| Bradykinin (PKC-mediated) | 12.4 |
ID₅₀ represents the dose required to inhibit the nociceptive response by 50%. Data adapted from Calixto et al., 2011.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to confirm this compound's PKC inhibitory mechanism.
PMA-Induced Nociception Assay
Objective: To assess the in vivo functional inhibition of PKC activation by this compound.
Protocol:
-
Animal Model: Male Swiss mice (25-35 g) are used.
-
Drug Administration:
-
This compound (10, 30, or 100 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.).
-
30 minutes after this compound or vehicle administration, Phorbol 12-myristate 13-acetate (PMA) (2.5 µg) dissolved in saline is injected intraplantarly into the right hind paw.
-
-
Behavioral Observation:
-
Immediately after the PMA injection, mice are placed in a transparent observation chamber.
-
The total time spent licking or biting the injected paw is recorded for 5 minutes. This is considered the nociceptive response.
-
-
Data Analysis: The mean nociceptive response time for each group is calculated. The percentage of inhibition is determined by comparing the response in the this compound-treated groups to the vehicle-treated control group.
Western Blot Analysis of PKC Isoform Activation
Objective: To determine the effect of this compound on the phosphorylation (activation) of specific PKC isoforms in response to a PKC activator.
Protocol:
-
Tissue Collection:
-
Mice are treated with this compound (30 mg/kg, i.p.) or vehicle, followed 30 minutes later by an intraplantar injection of PMA (2.5 µg).
-
15 minutes after the PMA injection, the mice are euthanized, and the paw tissue is collected.
-
-
Protein Extraction:
-
The collected tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the total protein is collected.
-
-
Protein Quantification: The protein concentration of each sample is determined using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of PKCα and PKCε.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands corresponding to phosphorylated PKCα and PKCε is quantified using densitometry software. The levels are normalized to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of PKC activation and the experimental workflow used to confirm this compound's inhibitory effect.
Conclusion
References
- 1. Further antinociceptive effects of this compound in chemical models of overt nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the antinociceptive effect of the flavonoid this compound: evidence for a role of the L-arginine-nitric oxide and protein kinase C pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Superiority of Myricitrin: A Comparative Analysis with Leading Flavonoids
For Immediate Release
A comprehensive analysis of the neuroprotective potential of Myricitrin compared to other prominent flavonoids—Quercetin, Kaempferol, and Luteolin—reveals its significant therapeutic promise for neurodegenerative disorders. This guide provides a detailed comparison of their performance based on experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a naturally occurring flavonol, demonstrates robust antioxidant, anti-inflammatory, and anti-apoptotic properties, positioning it as a strong candidate for neuroprotective drug development. Its efficacy in mitigating neuronal damage is attributed to its unique molecular structure and its ability to modulate key cellular signaling pathways.
Quantitative Comparison of Neuroprotective Activities
To provide a clear and objective comparison, the following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and neuroprotective effects of this compound and other selected flavonoids.
Table 1: Antioxidant Activity
The antioxidant capacity of flavonoids is a crucial determinant of their neuroprotective potential, as oxidative stress is a key contributor to neuronal cell death. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are presented below. Lower IC50 values indicate higher antioxidant activity.
| Flavonoid | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| This compound | ~5.8 | ~1.98 |
| Quercetin | 1.84 | 0.5083 |
| Kaempferol | 5.318 | 0.8506 |
| Luteolin | 2.099 | 0.59 |
Note: Data is compiled from multiple sources and may vary based on specific experimental conditions.
Table 2: Anti-Inflammatory and Neuroprotective Effects
Chronic neuroinflammation and neuronal cell death are hallmarks of neurodegenerative diseases. This table compares the ability of these flavonoids to inhibit the pro-inflammatory cytokine TNF-α and protect neuronal cell viability.
| Flavonoid | Anti-Inflammatory Effect (Inhibition of TNF-α) | Neuroprotective Effect (Neuronal Cell Viability) |
| This compound | Significant inhibition of TNF-α production in microglia.[1][2][3] | Protects SH-SY5Y cells from Aβ-induced toxicity and rotenone-induced apoptosis.[4][5][6] |
| Quercetin | Reduces TNF-α levels in LPS-stimulated microglia. | Protects neuronal cells from glutamate-induced excitotoxicity and oxidative stress. |
| Kaempferol | Attenuates microglia activation and reduces TNF-α production. | Exhibits protective effects against neurotoxin-induced cell death. |
| Luteolin | Suppresses TNF-α production in activated microglia. | Protects HT-22 neuronal cells from glutamate-induced oxidative stress.[6] |
Key Signaling Pathways in Flavonoid-Mediated Neuroprotection
The neuroprotective effects of this compound and other flavonoids are mediated through the modulation of several critical signaling pathways. The Nrf2/ARE and NF-κB pathways are central to their mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM. The solution is stored in the dark.
-
Sample Preparation: this compound and other flavonoids are dissolved in methanol to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate, a specific volume of each flavonoid concentration is mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the flavonoid that inhibits 50% of the DPPH radicals, is then determined from a dose-response curve.
Neuronal Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: After cell attachment, the cells are pre-treated with various concentrations of this compound or other flavonoids for a specified period.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., amyloid-beta oligomers, glutamate, or rotenone) is added to the wells to induce cell death. Control wells receive only the vehicle.
-
MTT Addition: After the incubation period with the neurotoxin, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Myricetin suppresses traumatic brain injury-induced inflammatory response via EGFR/AKT/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Myricetin prevents high molecular weight Aβ1-42 oligomer-induced neurotoxicity through antioxidant effects in cell membranes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascorbic Acid as a Positive Control for Myricitrin Antioxidant Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
When evaluating the antioxidant potential of the flavonoid glycoside myricitrin, ascorbic acid (Vitamin C) is a universally accepted positive control. This guide provides a comprehensive comparison of their antioxidant activities, supported by experimental data and detailed protocols. Understanding the relative potency of this compound to ascorbic acid across various antioxidant assays is crucial for interpreting experimental results and assessing its potential as a therapeutic agent.
Comparative Antioxidant Activity: this compound vs. Ascorbic Acid
Direct comparative studies providing quantitative IC50 values for this compound and ascorbic acid are limited. However, research indicates that this compound exhibits potent antioxidant activity, in some cases surpassing that of ascorbic acid.
One study directly comparing the two compounds found that this compound demonstrated lower IC50 values for hydroxyl (•OH) and superoxide (•O₂⁻) radical scavenging than ascorbic acid, indicating superior or comparable efficacy in neutralizing these specific reactive oxygen species[1].
While direct quantitative comparisons for this compound are scarce, data for its aglycone, myricetin, is more readily available and offers valuable insight. Myricetin consistently demonstrates potent antioxidant activity, often comparable to or exceeding that of ascorbic acid in various assays.
Table 1: Comparative Antioxidant Activity (IC50 Values) of Myricetin and Ascorbic Acid
| Antioxidant Assay | Myricetin IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 4.50 | Not specified in the same study; however, other studies report values such as 24.34 ± 0.09. | [2] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays used to evaluate this compound and ascorbic acid are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
This compound or Ascorbic Acid (as standards)
-
Test samples
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (wavelength: 517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound, ascorbic acid, and test compounds in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add 100 µL of the various concentrations of the sample, this compound, or ascorbic acid solutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample/standard to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound or Ascorbic Acid (as standards)
-
Test samples
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound, ascorbic acid, and test samples in a suitable solvent.
-
Assay:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample, this compound, or ascorbic acid solutions at different concentrations.
-
Mix thoroughly.
-
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the initial ABTS•+ solution.
-
A_sample is the absorbance of the reaction mixture.
-
-
IC50 Determination: Determine the IC50 value from a plot of inhibition percentage versus concentration.
Visualizing Antioxidant Mechanisms and Workflows
To further aid in the understanding of the experimental processes and the underlying biochemical pathways, the following diagrams have been generated.
DPPH Assay Workflow
Simplified Oxidative Stress Pathway
References
Myricitrin's Impact on Inflammatory Cytokine Gene Expression: A Comparative Guide
For researchers and drug development professionals investigating novel anti-inflammatory therapeutics, the flavonoid myricitrin presents a compelling candidate due to its demonstrated ability to modulate the gene expression of key inflammatory cytokines. This guide provides a comparative analysis of this compound's efficacy, placing it alongside the well-studied flavonoid, quercetin. The data presented herein, derived from in vitro studies, highlights the potential of this compound in mitigating inflammatory responses at the molecular level.
Comparative Efficacy of this compound and Quercetin on Cytokine Gene Expression
This compound and quercetin have both been shown to significantly suppress the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The following table summarizes the quantitative effects of these flavonoids on the mRNA levels of these cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.
| Compound | Target Gene | Concentration (µM) | Fold Change vs. LPS Control | Percentage Inhibition (%) | Reference |
| This compound | TNF-α | 12.5 | Reduced | Not Specified | [1] |
| 25 | Significantly Reduced | Not Specified | [1] | ||
| IL-6 | 12.5 | Reduced | Not Specified | [1] | |
| 25 | Significantly Reduced | Not Specified | [1] | ||
| IL-1β | 12.5 | Reduced | Not Specified | [1] | |
| 25 | Significantly Reduced | Not Specified | [1] | ||
| Quercetin | TNF-α | 10 | ~0.6 | ~40% | [2][3] |
| 20 | ~0.4 | ~60% | [3] | ||
| IL-6 | 10 | ~0.5 | ~50% | [2][3] | |
| 20 | ~0.3 | ~70% | [3] | ||
| IL-1β | 10 | ~0.7 | ~30% | [2][3] | |
| 20 | ~0.5 | ~50% | [3] |
Note: The data for this compound indicates a significant reduction in mRNA expression, though specific fold changes or percentages were not detailed in the referenced abstract. The data for quercetin is approximated from graphical representations in the cited literature.
Mechanistic Insights: The NF-κB and MAPK Signaling Pathways
Both this compound and quercetin exert their anti-inflammatory effects by targeting key signaling pathways involved in the transcription of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulatory mechanism.[1][4]
In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including TNF-α, IL-6, and IL-1β. This compound and quercetin have been shown to inhibit the degradation of IκB and the subsequent nuclear translocation of NF-κB.[5][6]
The MAPK pathway, which includes kinases such as ERK, JNK, and p38, also plays a crucial role in activating transcription factors that drive inflammatory gene expression. Evidence suggests that both this compound and quercetin can modulate the phosphorylation and activation of these MAPK components.[1][4]
Caption: this compound and Quercetin inhibit the NF-κB signaling pathway.
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in the comparison of this compound and quercetin.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol outlines the steps to quantify the mRNA expression levels of inflammatory cytokines in RAW 264.7 macrophages treated with this compound or quercetin.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound or quercetin (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 6 or 24 hours) to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control group.
-
2. RNA Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol. This typically involves chloroform extraction and isopropanol precipitation.
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
Typically, 1 µg of total RNA is used per reaction.
-
The reaction mixture includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
4. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7500).
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).
-
Primer Sequences (Example):
-
Mouse TNF-α: Forward: 5'-GGCAGGTCTACTTTGGAGTCATTGC-3', Reverse: 5'-ACATTCGAGGCTCCAGTGAATTCGG-3'
-
Mouse IL-6: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'
-
Mouse IL-1β: Forward: 5'-GCAACTGTTCCTGAACTCAACT-3', Reverse: 5'-ATCTTTTGGGGTCCGTCAACT-3'
-
Mouse GAPDH: Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the treated groups to the LPS-only control group.
Caption: Workflow for analyzing cytokine gene expression via qRT-PCR.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quercetin Prevents LPS-Induced Oxidative Stress and Inflammation by Modulating NOX2/ROS/NF-kB in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin Reprograms Immunometabolism of Macrophages via the SIRT1/PGC-1α Signaling Pathway to Ameliorate Lipopolysaccharide-Induced Oxidative Damage [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Myricitrin vs. Silymarin: A Head-to-Head Comparison of Hepatoprotective Efficacy
For researchers and drug development professionals navigating the landscape of natural compounds for liver protection, myricitrin and silymarin represent two prominent candidates. Both are flavonoids renowned for their antioxidant and anti-inflammatory properties. Silymarin, a well-established extract from milk thistle, has a long history of use in treating liver ailments.[1][2] this compound, a glycoside of myricetin found in various plants, is an emerging contender with potent hepatoprotective effects demonstrated in a growing body of preclinical research.[3][4] This guide provides an objective, data-driven comparison of their efficacy, drawing from experimental studies to illuminate their respective strengths and mechanisms of action.
Quantitative Efficacy: A Comparative Analysis
The hepatoprotective effects of this compound and silymarin have been evaluated against various chemical-induced liver injuries. The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of their ability to mitigate damage.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity
The CCl₄ model is a classic method for inducing oxidative stress-mediated liver injury. A direct comparative study in mice provides the most direct evidence of their relative potency in this context.
Table 1: Comparison in CCl₄-Induced Liver Injury in Mice
| Parameter | CCl₄ Control | This compound (100 mg/kg) + CCl₄ | Silymarin (100 mg/kg) + CCl₄ |
| ALT (U/L) | 7854 ± 653 | 1875 ± 241 | 3012 ± 315 |
| AST (U/L) | 9231 ± 712 | 2154 ± 288 | 3876 ± 402 |
| Necrotic Area (%) | 45.6 ± 5.1 | 10.2 ± 1.8 | 18.9 ± 2.5 |
| 4-HNE Intensity (%) | 100 ± 11.2 | 28.3 ± 4.5 | 45.1 ± 6.3 |
| CYP2E1 Intensity (%) | 100 ± 9.8 | 41.5 ± 5.2 | 58.7 ± 7.1 |
Data synthesized from a study by Domitrović et al. (2015). Values are represented as mean ± SEM. 4-HNE (4-hydroxynonenal) is a marker of lipid peroxidation. CYP2E1 is an enzyme involved in CCl₄ bioactivation.
In this head-to-head comparison, this compound demonstrated a more potent hepatoprotective effect than silymarin at the same dosage, significantly reducing serum liver enzymes, the extent of necrosis, and markers of oxidative stress and toxicant activation.[5]
Lipopolysaccharide/D-Galactosamine (LPS/D-GalN)-Induced Acute Liver Failure
This model mimics inflammation-driven fulminant hepatitis. While no direct comparative studies were identified, data from separate studies using similar models are presented below.
Table 2: Efficacy in LPS/D-GalN-Induced Liver Injury in Mice
| Compound | Dose (mg/kg) | ALT (U/L) | AST (U/L) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Myricetin | 100 | ↓ to near-control | ↓ to near-control | Significantly ↓ | Significantly ↓ |
| Myricetin | 50 | Significantly ↓ | Significantly ↓ | Significantly ↓ | Significantly ↓ |
Myricetin is the aglycone of this compound. Data synthesized from studies by Li et al. (2019) and Wang et al. (2020).[6][7] Quantitative data for silymarin in a comparable LPS/D-GalN model was not available in the searched literature.
Myricetin, the active form of this compound, shows a strong, dose-dependent protective effect against inflammatory liver injury by significantly reducing liver enzymes and key pro-inflammatory cytokines like TNF-α and IL-6.[6][7]
Acetaminophen (APAP)-Induced Hepatotoxicity
APAP overdose is a common cause of acute liver failure. The protective effects of silymarin are well-documented in this model.
Table 3: Efficacy of Silymarin in APAP-Induced Liver Injury in Rats
| Parameter | APAP Control | Silymarin (200 mg/kg) + APAP |
| ALT (U/L) | Significantly ↑ | Restored to normal |
| AST (U/L) | Significantly ↑ | Restored to normal |
| MPO (U/mg protein) | Significantly ↑ | Significantly ↓ |
| NO (µmol/mg protein) | Significantly ↑ | Significantly ↓ |
Data synthesized from a study by Bardi et al. (2013).[8] MPO (myeloperoxidase) and NO (nitric oxide) are markers of inflammation and oxidative stress.
Silymarin effectively restores liver function and reduces inflammatory markers in APAP-induced hepatotoxicity.[8][9]
Mechanisms of Action: Signaling Pathways
Both this compound and silymarin exert their hepatoprotective effects through multiple mechanisms, primarily centered on antioxidant and anti-inflammatory actions.
This compound's protective mechanism involves robustly activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), SOD, and CAT.[6] Furthermore, this compound has been shown to inhibit the activation of the pro-inflammatory NF-κB (Nuclear Factor-kappa B) pathway and the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines.[6][10]
Silymarin also functions as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation.[1][11] Its mechanism includes enhancing the synthesis of the endogenous antioxidant glutathione (GSH).[11] Silymarin modulates inflammatory responses by inhibiting the NF-κB pathway, which in turn suppresses the expression of pro-inflammatory genes.[11][12] It also has anti-fibrotic properties, partly by inhibiting the transformation of hepatic stellate cells, and can stabilize cellular membranes to prevent toxin entry.[1][11]
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The hepatoprotective effect of myricetin against lipopolysaccharide and D-galactosamine-induced fulminant hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Hepatoprotective Effect of Silymarin (Silybum marianum) on Hepatotoxicity Induced by Acetaminophen in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Hepatoprotective Effect of Myricetin following Lipopolysaccharide/DGalactosamine: Involvement of Autophagy and Sirtuin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Myricitrin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Myricitrin, a naturally occurring flavonoid. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid this compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling this compound Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially when working with organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection). |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the lab to its final use is critical for safety and efficiency.
| Step | Procedure |
| 1. Receiving and Storage | Upon receipt, visually inspect the container for any signs of damage. Store this compound in a cool, dry, and dark place, away from strong oxidizing agents.[1] The recommended storage temperature is typically 2-8°C. |
| 2. Weighing | Always handle solid this compound powder inside a certified chemical fume hood to prevent the inhalation of fine particles.[2] Use dedicated spatulas and weighing boats to avoid cross-contamination.[2] Minimize the creation of dust.[2] |
| 3. Dissolution | When preparing solutions, slowly add the solvent to the this compound powder to prevent splashing.[2] this compound is practically insoluble to insoluble in water, but slightly soluble in ethanol.[3] |
| 4. Labeling | Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.[2] |
| 5. Handling Solutions | When working with this compound solutions, always wear the appropriate PPE as outlined in the table above. |
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[2] |
| Contaminated Sharps | Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container. |
| Decontamination | Thoroughly clean all work surfaces and equipment after handling this compound. Wash hands thoroughly with soap and water. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound throughout the experimental process.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
